4-(Bromomethyl)-N-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYWHBSSCUIMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434249 | |
| Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148459-00-1 | |
| Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Bromomethyl)-N-methylbenzenesulfonamide CAS number and properties
An In-Depth Technical Guide to 4-(Bromomethyl)-N-methylbenzenesulfonamide
Introduction
This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Its structure incorporates a reactive bromomethyl group, an effective alkylating agent, and an N-methylbenzenesulfonamide moiety, a common pharmacophore found in a wide array of therapeutic agents. This unique combination makes it a versatile synthetic intermediate for the construction of complex molecules and a valuable building block in drug discovery programs. The sulfonamide group, in particular, has been a cornerstone of medicinal chemistry for decades, renowned for its role in antibiotics, diuretics, and anticancer agents.[1] This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research. This compound is a solid at room temperature and requires specific storage conditions to maintain its stability.[2][3]
| Property | Value | Reference |
| CAS Number | 148459-00-1 | [2][3] |
| Molecular Formula | C₈H₁₀BrNO₂S | [2][3] |
| Molecular Weight | 264.14 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 358.2 ± 44.0 °C (Predicted) | [2] |
| Density | 1.558 g/cm³ (Predicted) | [2] |
| pKa | 11.29 ± 0.30 (Predicted) | [2] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [3] |
Synthesis and Reaction Mechanism
The synthesis of sulfonamides is a well-established transformation in organic chemistry, typically achieved through the reaction of a sulfonyl halide with a primary or secondary amine.[1] The preparation of this compound follows this trusted pathway.
Proposed Synthetic Pathway
The most direct and efficient method for synthesizing the title compound is the nucleophilic substitution reaction between 4-(bromomethyl)benzenesulfonyl chloride and methylamine .
Causality of Experimental Design:
-
Electrophile: 4-(bromomethyl)benzenesulfonyl chloride serves as the electrophile. The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms, making it susceptible to nucleophilic attack.
-
Nucleophile: Methylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the reaction.
-
Acid Scavenger: The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the methylamine reactant, which would render it non-nucleophilic, a non-nucleophilic base such as pyridine or triethylamine is added to the reaction mixture to act as an acid scavenger.[1]
Caption: General workflow for the synthesis of this compound.
Exemplary Experimental Protocol
This protocol is adapted from standard procedures for sulfonamide synthesis.[1][4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C using an ice bath.
-
Nucleophilic Addition: Slowly add a solution of methylamine (1.1 equivalents) in DCM to the cooled reaction mixture dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white to off-white solid.
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature. It serves as a powerful tool for medicinal chemists to introduce the N-methyl-p-toluenesulfonamide scaffold into target molecules.
-
Reactive Handle for Alkylation: The bromomethyl group is an excellent electrophilic site for Sₙ2 reactions. It can readily react with nucleophiles such as amines, phenols, thiols, and carbanions, allowing for the covalent attachment of the entire sulfonamide moiety to a larger molecular framework.
-
Pharmacophore Installation: Sulfonamides are privileged structures in drug design, known to interact with various biological targets, most notably carbonic anhydrases and the dihydropteroate synthase (DHPS) pathway in bacteria.[1] This compound provides a direct route to incorporate this key pharmacophore.
-
Intermediate for Library Synthesis: Its dual reactivity makes it an ideal building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.
Caption: Role as a bifunctional building block in molecular synthesis.
Spectroscopic Characterization (Predicted)
While a specific, published spectrum for this exact compound was not found in the initial search, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[5][6]
| Proton (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-CH ₃ | ~2.4 - 2.8 | Singlet (s) | Methyl group attached to the nitrogen atom. |
| CH ₂-Br | ~4.5 - 4.7 | Singlet (s) | Methylene protons adjacent to bromine. |
| Aromatic H | ~7.4 - 7.9 | Two Doublets (d) | Typical AA'BB' pattern for a 1,4-disubstituted ring. |
-
¹³C NMR: Expected signals would include peaks for the N-methyl carbon (~21-25 ppm), the bromomethyl carbon (~30-35 ppm), and four distinct signals in the aromatic region (~127-145 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would be present for the S=O stretching of the sulfonamide group (two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹), N-H stretching (if any secondary amine is present as an impurity), C-H aromatic and aliphatic stretching, and C-Br stretching.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3] Its reactivity makes it corrosive and harmful if not managed correctly.
| Hazard Class | Information |
| GHS Pictogram | Corrosion, Acute Toxicity |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[3] H314: Causes severe skin burns and eye damage.[3] |
| Precautionary Statements | P260: Do not breathe dust.[3] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]
-
Avoid creating dust and avoid all contact with skin, eyes, and clothing.[7][8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
The recommended storage temperature is between 2-8°C.[3]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[3]
Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
Conclusion
This compound is a high-value reagent for chemical synthesis and pharmaceutical research. Its defined structure, predictable reactivity, and the inherent biological relevance of its sulfonamide core make it an indispensable tool for developing novel molecular entities. A thorough understanding of its properties, combined with strict adherence to safety and handling protocols, is essential for leveraging its full potential in the laboratory.
References
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- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
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- SAFETY D
- 148459-00-1 | this compound. BLD Pharm.
- SAFETY D
- A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. The Royal Society of Chemistry.
- SAFETY D
- The Role of 4-Bromo-N-phenylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide. Benchchem.
- P-TOLUENESULFONANILIDE(68-34-8) 1H NMR spectrum. ChemicalBook.
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4-(Bromomethyl)-N-methylbenzenesulfonamide chemical structure and synthesis
An In-depth Technical Guide to 4-(Bromomethyl)-N-methylbenzenesulfonamide: Structure, Synthesis, and Applications
Introduction
This compound is a key organic intermediate possessing a versatile bifunctional structure. It incorporates both a reactive bromomethyl group, susceptible to nucleophilic substitution, and a sulfonamide moiety, a well-established pharmacophore in medicinal chemistry. This unique combination makes it a valuable building block for the synthesis of a wide range of complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols with mechanistic insights, and a summary of its applications for researchers and scientists in the field.
Chemical Structure and Properties
The structural foundation of this compound is a benzene ring substituted at the 1 and 4 positions. The sulfonamide group (-SO₂NHCH₃) is attached at one end, and the bromomethyl group (-CH₂Br) at the other.
Key Identifiers:
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 358.2 ± 44.0 °C (Predicted) | [1] |
| Density | 1.558 g/cm³ (Predicted) | [1] |
| pKa | 11.29 ± 0.30 (Predicted) | [1] |
| Storage | 2-8°C, Inert atmosphere | [1][2] |
Synthesis Methodologies
The synthesis of this compound can be approached via two primary routes, each with distinct advantages. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Route 1: Two-Step Synthesis from p-Toluenesulfonyl Chloride
This is a robust and commonly employed method that begins with a commercially available starting material. It involves the formation of the sulfonamide bond followed by a selective bromination of the benzylic methyl group.
Diagram: Workflow for Two-Step Synthesis
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of N-Methyl-p-toluenesulfonamide
The initial step is the nucleophilic substitution reaction between p-toluenesulfonyl chloride and methylamine.[3] The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
-
Causality of Experimental Choices:
-
Base: A base such as pyridine or N,N-Diisopropylethylamine (DIPEA) is essential. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[4][5] Neutralizing the acid prevents the protonation of the methylamine nucleophile, which would otherwise render it unreactive.
-
Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves the reactants.[5]
-
Experimental Protocol: N-Methyl-p-toluenesulfonamide Synthesis
-
To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (2.95 mmol).[5]
-
Slowly add 4-bromobenzenesulfonyl chloride (0.98 mmol) to the mixture.[5]
-
Stir the reaction continuously for 16 hours at room temperature.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction with deionized water and extract the product with DCM.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-methyl-4-bromobenzenesulfonamide.[5] Note: This protocol uses 4-bromobenzenesulfonyl chloride as an example; a similar procedure is followed with p-toluenesulfonyl chloride.
Step 2: Bromination of N-Methyl-p-toluenesulfonamide
The second step is the selective bromination of the methyl group on the aromatic ring. This is typically achieved via a free-radical mechanism.
-
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine radicals, which minimizes side reactions like aromatic ring bromination.[6][7]
-
Radical Initiator: The reaction requires an initiator to generate the initial radicals. This can be a chemical initiator like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or it can be initiated by UV light.[7] The initiator homolytically cleaves to form radicals, which then propagate the chain reaction.
-
Solvent: An inert solvent that is stable under radical conditions, such as carbon tetrachloride (CCl₄), is typically used.[6]
-
Experimental Protocol: Bromination
-
Reflux a mixture of p-toluenesulfonyl chloride (0.52 mol), N-bromosuccinimide (0.62 mol), and benzoyl peroxide (5 g) in carbon tetrachloride (500 ml) for one hour.[6]
-
Filter the mixture to remove succinimide.
-
Concentrate the filtrate in vacuo.[6]
-
Purify the resulting residue, which is the brominated product, by trituration with petroleum ether or column chromatography.
Route 2: Single-Step Synthesis from 4-(Bromomethyl)benzenesulfonyl Chloride
An alternative and more direct route involves the reaction of commercially available 4-(bromomethyl)benzenesulfonyl chloride with methylamine. This pathway is more convergent but relies on the availability of the more complex starting material.
-
Causality of Experimental Choices:
-
The mechanism is analogous to Step 1 of Route 1: a nucleophilic attack by methylamine on the sulfonyl chloride.[4] The same considerations regarding the use of a base and an appropriate solvent apply. This method is advantageous as it avoids the separate, and sometimes harsh, radical bromination step.
-
Experimental Protocol: Single-Step Synthesis
-
Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1 equiv.) in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add methylamine (1.2 equiv.) and a non-nucleophilic base like triethylamine (1.4 equiv.) to the solution.[8]
-
Allow the mixture to stir and warm to room temperature over several hours.[8]
-
After the reaction is complete (monitored by TLC), perform an aqueous workup by adding water and extracting the product with an organic solvent.[8]
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.[8]
-
Purify the crude product by column chromatography to obtain pure this compound.[8]
Applications in Research and Drug Development
The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[4] The bromomethyl group serves as a reactive handle, allowing for the covalent attachment of this sulfonamide-containing scaffold to other molecules of interest.
This compound is therefore a valuable precursor for synthesizing:
-
Enzyme Inhibitors: The sulfonamide moiety can mimic the transition state of enzymatic reactions, making it a key component in the design of various inhibitors.
-
Receptor Antagonists: The related compound, 4-(bromomethyl)benzenesulfonyl chloride, is used to synthesize potent inhibitors of the CXCR4 receptor, which is implicated in cancer metastasis.[9]
-
Novel Therapeutic Agents: Its structure allows for its incorporation into larger molecules to modulate properties like solubility, cell permeability, and target binding affinity.
Conclusion
This compound is a strategically important synthetic intermediate. Understanding its structure and the nuances of its synthesis is crucial for chemists engaged in organic synthesis and medicinal chemistry. The detailed protocols and mechanistic discussions provided in this guide offer a solid foundation for the efficient and logical synthesis of this versatile compound, enabling its application in the development of novel chemical entities.
References
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Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH. (n.d.). National Center for Biotechnology Information.
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4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
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4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14 | 148459-00-1. (n.d.). ChemicalBook.
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SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
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4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500. (n.d.). PubChem.
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4-BROMO-N-METHYL-BENZENESULFONAMIDE | 703-12-8. (n.d.). ChemicalBook.
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Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. (n.d.). PrepChem.com.
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148459-00-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
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Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark.
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
-
N-Methyl-p-toluenesulfonamide 98 640-61-9. (n.d.). Sigma-Aldrich.
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4-(Bromomethyl)benzenesulfonyl chloride 95 66176-39-4. (n.d.). Sigma-Aldrich.
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N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543. (n.d.). PubChem.
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4-Bromo-N-methylbenzenesulfonamide | CAS 703-12-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
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Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2018). MDPI.
-
(PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (2010). ResearchGate.
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Benzenesulfonamide, N-bromo-4-methyl- | C7H8BrNO2S | CID 10880221. (n.d.). PubChem.
-
Bromination of methyl group bound to aromatic ring. (1996). Google Patents.
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4-(Bromomethyl)benzenesulfonyl chloride 95 66176-39-4. (n.d.). Sigma-Aldrich.
-
Sonochemical bromination of acetophenones using p-toluenesulfonic acid±N-bromosuccinimide. (2002). ResearchGate.
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The Alchemists' Edge: A Technical Guide to the Covalent Mechanism of 4-(Bromomethyl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential mechanism of action of 4-(Bromomethyl)-N-methylbenzenesulfonamide. While direct biological studies on this specific compound are not extensively documented in publicly available literature, its chemical architecture strongly suggests a mechanism rooted in covalent modification of biological macromolecules. This guide will deconstruct the molecule's structural components, elucidate the principles of covalent inhibition, identify probable amino acid targets, and explore the potential therapeutic landscapes where such a mechanism is paramount. By synthesizing information from related chemical entities and established principles of medicinal chemistry, this document serves as a foundational resource for researchers investigating or utilizing this compound and analogous covalent modifiers.
I. Introduction: The Covalent Paradigm
In the landscape of modern drug discovery, the deliberate design of covalent inhibitors has re-emerged as a powerful strategy to achieve enhanced potency, prolonged duration of action, and improved selectivity.[1] Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable, chemical bond with their target protein, leading to essentially irreversible inhibition.[1] This approach can be particularly advantageous for targeting proteins with shallow binding pockets or for overcoming drug resistance mechanisms.
This compound is a molecule of significant interest within this paradigm. Its structure marries a benzenesulfonamide core, a privileged scaffold in medicinal chemistry, with a highly reactive bromomethyl group. This "warhead" is poised for nucleophilic attack, earmarking the compound as a potential covalent modifier of biological targets. While often utilized as a reactive intermediate in the synthesis of more complex molecules, such as inhibitors of the C-X-C chemokine receptor type 4 (CXCR4), its intrinsic reactivity warrants a thorough examination of its potential direct biological effects.[2][3]
II. Molecular Architecture and Chemical Reactivity
The key to understanding the mechanism of action of this compound lies in its two principal components: the benzenesulfonamide scaffold and the bromomethyl "warhead".
-
The Benzenesulfonamide Scaffold: This moiety is a well-established pharmacophore found in a multitude of approved drugs, including diuretics, antidiabetic agents, and anticancer therapies. Its primary role is often to orient the molecule within a protein's binding site through non-covalent interactions such as hydrogen bonding and van der Waals forces. The N-methyl substitution can influence solubility and metabolic stability.
-
The Bromomethyl "Warhead": The bromomethyl group attached to the benzene ring is the engine of covalent modification. The benzylic position of the bromine atom renders it highly susceptible to nucleophilic substitution reactions (SN1 and SN2).[4][5] The departure of the bromide leaving group is facilitated by the stability of the resulting benzylic carbocation, which is stabilized by resonance with the aromatic ring.[4] This inherent reactivity makes the bromomethyl group an effective electrophile for forming covalent bonds with nucleophilic residues on proteins.
III. The Mechanism of Covalent Modification
The central hypothesis for the mechanism of action of this compound is the irreversible alkylation of nucleophilic amino acid residues within a protein's binding pocket. This process can be conceptualized in two steps:
-
Non-covalent Binding: Initially, the molecule likely forms a reversible encounter complex with its target protein. The benzenesulfonamide portion of the molecule guides and anchors it into a specific binding site through non-covalent interactions.
-
Irreversible Covalent Bonding: Once optimally positioned, the electrophilic bromomethyl group is presented to a nearby nucleophilic amino acid residue. The subsequent nucleophilic attack on the benzylic carbon results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the protein.
This covalent modification can lead to a variety of functional consequences, including:
-
Direct inhibition of enzymatic activity: By modifying a key catalytic residue.
-
Allosteric modulation: By altering the protein's conformation.
-
Disruption of protein-protein interactions: By blocking a critical binding interface.
IV. Potential Biological Targets: A Nucleophilic Landscape
The specificity of a covalent inhibitor is determined by both the non-covalent recognition of the target's binding site and the presence of a suitably positioned and reactive nucleophile. Several amino acid residues possess side chains capable of acting as nucleophiles for alkylation by the bromomethyl group.
Cysteine: The Preeminent Target
The thiol group of cysteine is the most nucleophilic amino acid side chain under physiological conditions and is a common target for covalent inhibitors.[6][7] The reaction with the bromomethyl group would proceed via an S-alkylation to form a stable thioether linkage.
Histidine: An Untapped Opportunity
The imidazole side chain of histidine is another potent nucleophile, particularly when deprotonated.[8][9] Alkylation of a histidine residue by the bromomethyl group would result in a stable covalent bond with one of the imidazole nitrogen atoms. Targeting histidine is an emerging area in covalent drug design.[8]
Other Potential Nucleophilic Targets
While cysteine and histidine are the most likely targets, other amino acid residues could potentially be alkylated, albeit generally with lower reactivity:
-
Lysine: The ε-amino group of lysine is a primary amine and can act as a nucleophile.
-
Methionine: The sulfur atom of the thioether side chain of methionine can be alkylated.
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues are generally less nucleophilic but can be targeted under certain conditions.[8]
-
Aspartate and Glutamate: The carboxylate side chains of these acidic residues can also act as nucleophiles.
V. Potential Therapeutic Applications
The benzenesulfonamide scaffold is a versatile starting point for targeting a wide range of proteins. The addition of a covalent mechanism of action can enhance the therapeutic potential in several areas.
Kinase Inhibition
Many kinase inhibitors incorporate a sulfonamide moiety. Covalent kinase inhibitors have proven to be highly effective in oncology, with several approved drugs targeting non-catalytic cysteine residues within the kinase domain.[1][10] A this compound-based inhibitor could potentially target a cysteine or other nucleophilic residue in the ATP-binding site of a protein kinase, leading to irreversible inhibition of its signaling pathway.
Chemokine Receptor Modulation
As previously mentioned, 4-(bromomethyl)benzenesulfonamide has been used as a synthetic precursor for CXCR4 inhibitors.[2] CXCR4 is a G-protein coupled receptor that plays a crucial role in cancer metastasis and HIV entry into cells.[11] A covalent inhibitor targeting a nucleophilic residue in the CXCR4 binding pocket could offer a prolonged and potent blockade of its function.
Experimental Protocols
Protocol 1: Synthesis of a CXCR4 Inhibitor Precursor
This protocol outlines a general procedure for the synthesis of a key intermediate in the development of benzenesulfonamide-based CXCR4 inhibitors, as adapted from the literature.[2]
Materials:
-
4-(bromomethyl)benzene-1-sulfonyl chloride
-
Appropriate secondary amine (e.g., N-methyl-2-pyridinemethanamine)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in DCM to a concentration of 0.1 M.
-
Add the desired secondary amine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-18 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Separate the organic layer and dry it over anhydrous MgSO4.
-
Filter the mixture and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: In Vitro Covalent Binding Assay (Conceptual)
This conceptual protocol describes a method to assess the covalent binding of this compound to a target protein using mass spectrometry.
Materials:
-
Purified target protein (e.g., a kinase or receptor)
-
This compound
-
Assay buffer (e.g., PBS or Tris-HCl at physiological pH)
-
Mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Incubate the target protein at a known concentration with an excess of this compound in the assay buffer.
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at a controlled temperature (e.g., 37°C).
-
Quench the reaction at each time point (e.g., by adding a large excess of a small molecule thiol like glutathione).
-
Desalt the protein samples to remove excess inhibitor and salts.
-
Analyze the protein samples by mass spectrometry to determine the mass of the protein.
-
An increase in the protein mass corresponding to the molecular weight of the inhibitor fragment indicates covalent modification.
VI. Conclusion and Future Directions
This compound is a molecule with a clear potential to act as a covalent inhibitor through the alkylation of nucleophilic amino acid residues. While its primary current use may be as a reactive building block in organic synthesis, its inherent reactivity suggests that it, or its derivatives, could be developed as potent and selective therapeutic agents. The principles outlined in this guide provide a framework for the rational design and investigation of such compounds.
Future research should focus on identifying the specific protein targets of this compound and its analogs. Proteomic techniques such as activity-based protein profiling (ABPP) could be employed to identify a broad spectrum of potential targets in a cellular context. Subsequent biochemical and structural studies would be necessary to validate these targets and to elucidate the precise mechanism of covalent modification. The continued exploration of covalent inhibitors holds immense promise for the development of next-generation therapeutics with improved efficacy and durability.
VII. References
-
Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]
-
Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to rational design. Drug Discovery Today, 20(9), 1061-1073.
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
-
An, H., et al. (2012). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 844-848. [Link]
-
A perspective on covalent inhibitors: research and development trends of warheads and targets. (2023). ChemRxiv. [Link]
-
Ward, R. A., & Beke, L. (2020). Covalent drugs targeting histidine – an unexploited opportunity?. RSC Medicinal Chemistry, 11(10), 1109-1110. [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. [Link]
-
Hatse, S., et al. (2005). A novel class of non-peptidic, small-molecule CXCR4 antagonists. FEBS Letters, 579(28), 6363-6368.
-
Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2021). ACS Publications. [Link]
-
Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors | Request PDF. (2021). ResearchGate. [Link]
-
Selenomethionine as an Expressible Handle for Bioconjugations. (2018). ChemRxiv. [Link]
-
Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. (2024). MDPI. [Link]
-
Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. (2020). Journal of Medicinal Chemistry. [Link]
-
Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Pearson+. [Link]
-
Protein tyrosine phosphatase inactivation by electrophilic tyrosine modification. (2023). Chemical Science. [Link]
-
Covalent drugs targeting histidine – An unexploited opportunity? | Request PDF. (2020). ResearchGate. [Link]
-
Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. (2022). MDPI. [Link]
-
Small Molecule Inhibitors of CXCR4. (2013). PMC. [Link]
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- 2. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
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- 7. researchgate.net [researchgate.net]
- 8. Covalent drugs targeting histidine – an unexploited opportunity? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Reactivity of 4-(Bromomethyl)-N-methylbenzenesulfonamide with Nucleophiles
This guide is intended for researchers, scientists, and drug development professionals. It is crafted from a perspective of deep-seated expertise, aiming not just to present protocols but to elucidate the underlying chemical principles that govern the reactivity of 4-(bromomethyl)-N-methylbenzenesulfonamide. The methodologies described herein are designed to be self-validating, providing a robust framework for predictable and reproducible outcomes in your synthetic endeavors.
Part 1: Introduction to this compound
Molecular Structure and Physicochemical Properties
This compound is a bifunctional organic compound featuring a reactive benzylic bromide and a sulfonamide moiety. This unique combination of functional groups makes it a valuable reagent in various synthetic applications.
Caption: Molecular structure of this compound.
The key reactive center for nucleophilic attack is the benzylic carbon, which is rendered electrophilic by the attached bromine atom, a good leaving group. The sulfonamide group, being electron-withdrawing, can influence the reactivity of the benzylic bromide.
Significance in Organic Synthesis and Drug Discovery
The this compound scaffold is of significant interest in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The ability to introduce this scaffold onto various molecules through the reactive bromomethyl group allows for the synthesis of diverse compound libraries for drug discovery. Furthermore, the benzylic position serves as a versatile handle for further chemical modifications.
Overview of Reactivity: The Benzylic Bromide System
Benzylic halides, such as this compound, are particularly reactive towards nucleophilic substitution.[3] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition state in an S(N)2 reaction and the carbocation intermediate in an S(_N)1 reaction. This dual stabilization means that both mechanistic pathways are accessible, and the predominant mechanism will be dictated by the specific reaction conditions.
Part 2: Mechanistic Considerations in Nucleophilic Substitution
The reaction of this compound with nucleophiles can proceed through two primary mechanistic pathways: S(_N)1 and S(_N)2. Understanding the factors that favor one pathway over the other is crucial for controlling the outcome of the reaction.
The S(_N)1 and S(_N)2 Pathways: A Dichotomy in Reactivity
Caption: Comparison of S(_N)2 and S(_N)1 reaction pathways.
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs.[4] This backside attack leads to an inversion of stereochemistry if the carbon is chiral. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Favorable Conditions for S(_N)2:
-
Strong, non-bulky nucleophiles: Potent nucleophiles are required to efficiently attack the electrophilic carbon.
-
Polar aprotic solvents: Solvents like DMF, DMSO, and acetonitrile are ideal as they solvate the cation but not the nucleophile, thus enhancing its reactivity.
-
Lower temperatures: Higher temperatures can favor elimination reactions as a competing pathway.
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate.
Favorable Conditions for S(_N)1:
-
Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.
-
Polar protic solvents: Solvents like water, alcohols, and carboxylic acids can stabilize the carbocation intermediate through solvation.
-
Higher temperatures: Increased thermal energy can facilitate the breaking of the C-Br bond.
Influence of the 4-(N-methylbenzenesulfonamide) Moiety on Reactivity
The N-methylbenzenesulfonamide group at the para position of the benzene ring exerts a significant influence on the reactivity of the benzylic bromide.
The sulfonamide group is strongly electron-withdrawing. This deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly for this context, it can influence the stability of the benzylic carbocation. The electron-withdrawing nature of the sulfonamide group will destabilize a developing positive charge at the benzylic position, thereby disfavoring the S(_N)1 pathway. Conversely, for an S(_N)2 reaction, the electron-withdrawing effect can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction.
The N-methylbenzenesulfonamide group is relatively bulky. However, being in the para position, its steric hindrance to the backside attack required for an S(_N)2 reaction at the benzylic carbon is minimal.
Factors Governing the Reaction Pathway
The choice between an S(N)1 and S(_N)2 pathway is a delicate balance of several factors. For this compound, being a primary benzylic halide, the S(_N)2 pathway is generally favored, especially with strong nucleophiles.
| Factor | Favors S(_N)1 | Favors S(_N)2 |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., EtOH, H₂O) | Polar Aprotic (e.g., acetone, DMF) |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |
Part 3: Reactivity with Common Nucleophiles: A Practical Guide
The following sections provide an overview of the reactivity of this compound with common classes of nucleophiles and illustrative experimental protocols.
N-Nucleophiles (Amines)
Primary and secondary amines are good nucleophiles that readily react with this compound to form the corresponding N-alkylated products.[5][6]
The reaction typically proceeds via an S(_N)2 mechanism. A base, such as triethylamine or potassium carbonate, is often added to neutralize the HBr formed during the reaction.[7]
A common side reaction with primary amines is over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[6] To minimize this, it is advisable to use an excess of the primary amine.
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.2 equivalents) in the chosen solvent, add the base (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC.
-
After completion, if K₂CO₃ was used, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate or the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel.
Caption: Workflow for the synthesis of N-substituted derivatives.
S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles, especially in their deprotonated thiolate form, and react efficiently with this compound.[8]
The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate. The reaction proceeds rapidly via an S(_N)2 mechanism to form thioethers.
Thiols are generally more nucleophilic than alcohols or amines under neutral or basic conditions, allowing for a high degree of chemoselectivity.
Materials:
-
This compound
-
Thiol
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the thiol (1.1 equivalents) in the chosen solvent, add the base (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water if NaH was used.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude thioether.
-
Purify by column chromatography on silica gel.
O-Nucleophiles (Alcohols and Carboxylates)
Alcohols and carboxylic acids are generally weaker nucleophiles than amines or thiols and often require stronger bases and more forcing conditions to react.
To achieve efficient reaction, alcohols are typically deprotonated with a strong base like sodium hydride to form the more nucleophilic alkoxide. Carboxylic acids are deprotonated with a milder base like potassium carbonate to form the carboxylate.
The choice of base is critical to avoid competing elimination reactions, especially with secondary or tertiary alcohols.
Materials:
-
This compound
-
Alcohol or Carboxylic Acid
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol or carboxylic acid (1.1 equivalents) in the chosen solvent, add the appropriate base (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction with water if NaH was used.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel.
Part 4: Quantitative Analysis and Data Presentation
Comparative Reactivity Table (Illustrative)
| Nucleophile (Class) | General Reactivity | Typical Conditions | Potential Issues |
| Thiolate (S) | Very High | Base (e.g., K₂CO₃), RT | Oxidation of thiol |
| Amine (N) | High | Base (e.g., Et₃N), RT to 50°C | Over-alkylation |
| Alkoxide (O) | Moderate | Strong Base (e.g., NaH), RT to 70°C | Elimination |
| Carboxylate (O) | Moderate | Base (e.g., K₂CO₃), 50-80°C | Slower reaction rates |
| Enolate (C) | Variable | Strong Base (e.g., LDA), Low Temp | Competing side reactions |
Troubleshooting Common Issues in Nucleophilic Substitution Reactions
-
Low or No Reactivity:
-
Cause: Weak nucleophile, inactive catalyst, or low temperature.
-
Solution: Use a stronger nucleophile (e.g., deprotonate with a stronger base), increase the temperature, or use a more polar aprotic solvent.
-
-
Formation of Side Products:
-
Cause: Competing elimination reactions, or over-alkylation.
-
Solution: Use a less sterically hindered base, lower the reaction temperature, or use an excess of the nucleophile (for over-alkylation).
-
-
Poor Solubility:
-
Cause: The reactants may not be fully dissolved in the chosen solvent.
-
Solution: Select a solvent in which all reactants are soluble at the reaction temperature. Sonication can sometimes help to dissolve solids.[9]
-
Part 5: Conclusion and Future Outlook
This compound is a versatile and reactive building block for the synthesis of a wide range of functionalized molecules. Its reactivity is dominated by the benzylic bromide, which readily undergoes nucleophilic substitution with a variety of nucleophiles. While the S(_N)2 pathway is generally favored, the reaction outcome can be tuned by careful selection of the nucleophile, solvent, and temperature. The insights and protocols provided in this guide offer a solid foundation for the successful application of this valuable reagent in research and development. Future work in this area could involve detailed kinetic studies to precisely quantify the influence of the N-methylbenzenesulfonamide moiety on the reactivity and to further optimize reaction conditions for specific applications.
Part 6: References
-
Stenfors, B., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 168-176. [Link]
-
Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]
-
Di, V., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
-
Hosseini-Zare, M. S., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2132. [Link]
-
Um, I. H., et al. (2007). Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. The Journal of Organic Chemistry, 72(22), 8541-8546. [Link]
-
Gao, J., et al. (2005). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. Journal of the American Society for Mass Spectrometry, 16(11), 1849-1856. [Link]
-
Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(9), 3329-3342. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. In Chemistry LibreTexts. [Link]
-
Jim, (2018). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. [Link]
-
Lee, H. W., et al. (2000). Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Bulletin of the Korean Chemical Society, 21(3), 335-339. [Link]
-
Parvez, S., et al. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Redox Biology, 6, 328-341. [Link]
-
Asymmetric Matt. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Amines as Nucleophiles. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-N-methylbenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-(Bromomethyl)-N-methylbenzenesulfonamide is a key bifunctional building block in medicinal chemistry and organic synthesis, valued for its ability to introduce a reactive benzylic bromide alongside a sulfonamide moiety. A comprehensive understanding of its solubility in organic solvents is critical for reaction optimization, purification, formulation, and overall process development. This technical guide provides a framework for understanding and determining the solubility of this compound. While extensive quantitative solubility data is not widely published, this guide equips researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to perform these crucial measurements. We will delve into the physicochemical properties of the target compound, the thermodynamic principles governing dissolution, and a robust, step-by-step protocol for the experimental determination of thermodynamic solubility.
Introduction: The Critical Role of Solubility in Synthesis and Development
In the realm of drug discovery and chemical synthesis, solubility is not merely a physical constant; it is a pivotal parameter that dictates the feasibility and efficiency of numerous processes. For a compound like this compound, which often serves as a starting material or intermediate, its solubility profile influences:
-
Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the concentration of the reactants in the solvent. Poor solubility can lead to sluggish or incomplete reactions.
-
Purification Strategies: Techniques such as crystallization, a cornerstone of purification for solid compounds, are entirely dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation and Drug Delivery: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.[1] Understanding solubility in various excipients and solvent systems is crucial for developing effective drug delivery systems.
-
Process Safety and Scalability: A thorough understanding of solubility is essential for designing safe and scalable synthetic processes, preventing issues such as precipitation in transfer lines or reactors.
This guide, therefore, aims to provide a comprehensive resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection and to generate reliable solubility data.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential for interpreting its solubility behavior. This compound is a white to off-white solid.[2] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H10BrNO2S | [2] |
| Molecular Weight | 264.14 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 148459-00-1 | [2] |
| Predicted Boiling Point | 358.2 ± 44.0 °C | [2] |
| Predicted Density | 1.558 g/cm³ | [2] |
| Predicted pKa | 11.29 ± 0.30 | [2] |
The presence of a polar sulfonamide group, capable of acting as a hydrogen bond acceptor and a weak donor, alongside a relatively nonpolar aromatic ring and a reactive benzylic bromide, suggests a nuanced solubility profile. It is expected to exhibit moderate solubility in polar aprotic and some polar protic solvents, with limited solubility in nonpolar hydrocarbons.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a crystalline solid, such as this compound, into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be understood by dissecting it into two key steps, as illustrated in the thermodynamic cycle below.[3][4]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14 | 148459-00-1 [chemicalbook.com]
- 3. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
4-(Bromomethyl)-N-methylbenzenesulfonamide as a chemical intermediate
An In-depth Technical Guide to 4-(Bromomethyl)-N-methylbenzenesulfonamide as a Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal bifunctional chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's physicochemical properties, provides a detailed and robust synthesis protocol, and explores its core reactivity. Furthermore, it highlights its practical application in the elaboration of molecular scaffolds, outlines essential analytical methods for quality control, and summarizes critical safety and handling information. As a versatile building block, this compound features a highly reactive benzylic bromide for nucleophilic substitution and a stable N-methylsulfonamide moiety, a common pharmacophore in medicinal chemistry. This guide is designed to serve as an expert resource, grounding theoretical principles in practical, field-proven insights to enable its effective use in the laboratory.
Physicochemical Properties and Characterization
This compound is a white to off-white solid at room temperature.[1] Its structure combines a potent electrophilic center (the benzylic bromide) with a metabolically robust and polar sulfonamide group, making it a highly valuable and versatile reagent in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 148459-00-1 | [1][2] |
| Molecular Formula | C₈H₁₀BrNO₂S | [1][2] |
| Molecular Weight | 264.14 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1][2] |
| SMILES | O=S(C1=CC=C(CBr)C=C1)(NC)=O | [2] |
| InChI Key | PBYWHBSSCUIMDP-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The most direct and reliable route involves the reaction of 4-(bromomethyl)benzenesulfonyl chloride with methylamine.
Causality Behind Experimental Choices
This synthetic approach is favored for several reasons:
-
Convergent Strategy: It builds the final molecule by joining two key fragments, which is often more efficient than functionalizing a pre-formed scaffold.
-
High Reactivity: The sulfonyl chloride is highly electrophilic and reacts readily with primary amines like methylamine.
-
Byproduct Management: The reaction generates hydrochloric acid (HCl), which is easily neutralized by adding a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), driving the reaction to completion.
Detailed Experimental Protocol: Synthesis
Reaction: 4-(bromomethyl)benzenesulfonyl chloride + methylamine → this compound
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.2 M.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction between the sulfonyl chloride and the amine.
-
Base Addition: Add a non-nucleophilic tertiary amine base, such as triethylamine (1.2 eq), to the solution.
-
Nucleophile Addition: Slowly add a solution of methylamine (1.1 eq, typically as a solution in THF or water) via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification Protocol
The crude product can be purified by one of two methods, depending on the scale and required purity:
-
Recrystallization: For larger scales, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is effective for obtaining high-purity material.
-
Silica Gel Chromatography: For smaller scales or to remove closely related impurities, column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is typically effective.
Caption: A typical laboratory workflow for the synthesis of this compound.
Core Reactivity and Mechanistic Insights
The utility of this intermediate stems from its two distinct functional domains: the electrophilic benzylic bromide and the stable sulfonamide tail.
The Electrophilic Benzylic Carbon
The primary site of reactivity is the bromomethyl group. As a benzylic bromide, it is a potent electrophile for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[3] The benzylic position enhances reactivity because the adjacent aromatic ring stabilizes the charge development in the Sₙ2 transition state through π-orbital overlap. This makes the bromide an excellent leaving group, readily displaced by a wide range of soft and hard nucleophiles.[4]
Common nucleophiles include:
-
Amines (Primary and Secondary): To form substituted benzylamines.
-
Thiols: To generate thioethers.
-
Alcohols and Phenols: To produce ethers.
-
Carbanions (e.g., enolates, acetylides): For C-C bond formation.[4]
Caption: The generalized Sₙ2 reaction mechanism at the benzylic carbon center.
The N-Methylsulfonamide Moiety
The sulfonamide group is one of the most important functional groups in medicinal chemistry.[5] In this intermediate, the N-methylated sulfonamide is generally unreactive under the conditions used for Sₙ2 displacement. Its key contributions are:
-
Pharmacophore Element: It acts as a strong hydrogen bond acceptor and can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.
-
Structural Scaffold: It provides a rigid, tetravalent linker that projects its substituents in well-defined vectors, which is critical for precise binding to biological targets.
-
Bioisostere: Sulfonamides are often used as bioisosteres for carboxylic acids or amides, offering different electronic and pharmacokinetic profiles.[6]
Application Spotlight: A Workflow for Scaffold Elaboration
A primary application of this compound is in the rapid generation of compound libraries for hit-to-lead campaigns in drug discovery. The following protocol details a representative N-alkylation reaction.
Objective
To synthesize N-benzyl-4-(N-methylsulfamoyl)benzylamine by reacting this compound with benzylamine.
Detailed Experimental Protocol: N-Alkylation
-
Reagent Preparation: In a vial, dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (1.5 eq). The base is essential for scavenging the HBr that is formed during the reaction.
-
Nucleophile Addition: Add benzylamine (1.1 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-50°C to accelerate the reaction) for 12-18 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting residue by silica gel chromatography to yield the desired secondary amine product.
-
Caption: Workflow for scaffold elaboration using this compound.
Analytical Quality Control
Rigorous analytical characterization is essential to ensure the identity and purity of the intermediate before its use in subsequent synthetic steps.[7]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the N-methyl group, the benzylic CH₂Br protons, and the aromatic protons in the correct integration ratios and with expected splitting patterns. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms, including the benzylic carbon, aromatic carbons, and the N-methyl carbon. |
| LC-MS | Identity & Purity Check | A major peak in the chromatogram corresponding to the product's mass-to-charge ratio (M+H)⁺ or (M+Na)⁺. |
| RP-HPLC | Quantitative Purity Assessment | A primary peak with >95% purity (area percent) under UV detection (typically at 254 nm). |
| FT-IR | Functional Group Analysis | Characteristic stretches for S=O (sulfonamide) and C-Br bonds. |
Environmental, Health, and Safety (EHS) Profile
Proper handling of this compound is critical for laboratory safety. It should only be handled by trained personnel familiar with its potential hazards.
-
Hazard Identification:
-
Signal Word: Warning
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
-
Handling and Personal Protective Equipment (PPE):
-
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10] Recommended storage is at 2-8°C.[2]
-
Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
-
Conclusion
This compound stands out as a high-value chemical intermediate in modern organic synthesis and drug discovery. Its bifunctional nature—a readily displaceable benzylic bromide for molecular elaboration and a stable, pharmaceutically relevant sulfonamide moiety—provides a powerful tool for medicinal chemists. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this compound to construct complex molecular architectures and accelerate the development of novel therapeutic agents.
References
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PubChem. 4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500. Available from: [Link]
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AFG Bioscience. SAFETY DATA SHEET. Available from: [Link]
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PrepChem.com. Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride. Available from: [Link]
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The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available from: [Link]
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PrepChem.com. Preparation of 4-cyano-N-methyl-N-(2-phenyl-2-propenyl)benzenesulfonamide. Available from: [Link]
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European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem. 2020, 11(3), 245-249. Available from: [Link]
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DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available from: [Link]
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PubChem. Methyl 4-(bromomethyl)benzenesulfonate | C8H9BrO3S | CID 248912. Available from: [Link]
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PubChem. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. Available from: [Link]
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ResearchGate. (PDF) Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Available from: [Link]
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American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
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PubMed. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. Angew Chem Int Ed Engl. 2019 Oct 1;58(40):14141-14145. Available from: [Link]
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PubMed. Reactions of Charged Substrates. 8. The Nucleophilic Substitution Reactions of (4-Methoxybenzyl)dimethylsulfonium Chloride. J Org Chem. 2002 May 3;67(9):2845-51. Available from: [Link]
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PubChem. 4-amino-3-bromo-N-butyl-N-methylbenzenesulfonamide | C11H17BrN2O2S. Available from: [Link]
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Spectroscopic Characterization of 4-(Bromomethyl)-N-methylbenzenesulfonamide: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(Bromomethyl)-N-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides a framework for the interpretation of the spectral data, grounded in established principles of organic spectroscopy and data from analogous structures.
Introduction
This compound is a bifunctional organic molecule containing a reactive bromomethyl group and a sulfonamide moiety. This combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The bromomethyl group can be readily displaced by nucleophiles, allowing for the introduction of the benzenesulfonamide pharmacophore into a wide range of molecular scaffolds. The N-methylated sulfonamide group can influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected spectroscopic signatures of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used if solubility in CDCl₃ is limited.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a standard pulse program with proton decoupling (e.g., zgpg30).
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, and the N-methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the sulfonamide group |
| ~ 7.5-7.6 | Doublet | 2H | Aromatic protons ortho to the bromomethyl group |
| ~ 4.9 | Singlet | 1H | Sulfonamide N-H proton (if present and not N-methylated) |
| ~ 4.6 | Singlet | 2H | Bromomethyl (-CH₂Br) protons |
| ~ 2.7 | Singlet | 3H | N-methyl (-NCH₃) protons |
Rationale for Predictions:
-
Aromatic Protons: The protons on the benzene ring will appear as two doublets due to the para-substitution pattern, creating an AA'BB' spin system. The protons ortho to the electron-withdrawing sulfonamide group are expected to be deshielded and appear at a lower field (~7.8-7.9 ppm) compared to the protons ortho to the bromomethyl group (~7.5-7.6 ppm).
-
Bromomethyl Protons: The benzylic protons of the -CH₂Br group are adjacent to an electronegative bromine atom and the aromatic ring, leading to a downfield chemical shift, predicted to be around 4.6 ppm. This will appear as a singlet as there are no adjacent protons.
-
N-Methyl Protons: The protons of the N-methyl group are expected to appear as a singlet at approximately 2.7 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 144 | Quaternary aromatic carbon attached to the sulfonamide group |
| ~ 139 | Quaternary aromatic carbon attached to the bromomethyl group |
| ~ 129 | Aromatic CH carbons ortho to the bromomethyl group |
| ~ 128 | Aromatic CH carbons ortho to the sulfonamide group |
| ~ 33 | Bromomethyl (-CH₂Br) carbon |
| ~ 30 | N-methyl (-NCH₃) carbon |
Rationale for Predictions:
-
Aromatic Carbons: The quaternary carbons attached to the substituents will have distinct chemical shifts. The carbon attached to the sulfonamide group is expected to be slightly downfield compared to the one attached to the bromomethyl group. The protonated aromatic carbons will appear in the typical aromatic region (120-140 ppm).
-
Aliphatic Carbons: The carbon of the bromomethyl group will be significantly deshielded by the bromine atom, with a predicted chemical shift around 33 ppm. The N-methyl carbon is expected to appear at a higher field, around 30 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the sulfonamide and the substituted benzene ring.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or the KBr pellet is recorded first.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3250-3350 | Medium | N-H stretch (if a secondary sulfonamide, less relevant for N-methyl) |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~ 2950-2850 | Weak | Aliphatic C-H stretch (N-CH₃ and CH₂Br) |
| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretching |
| ~ 1350-1320 | Strong | Asymmetric SO₂ stretch |
| ~ 1170-1150 | Strong | Symmetric SO₂ stretch |
| ~ 820 | Strong | para-disubstituted benzene C-H out-of-plane bend |
| ~ 650-550 | Medium | C-Br stretch |
Rationale for Predictions:
-
Sulfonamide Group: The most characteristic peaks for a sulfonamide are the strong absorptions due to the asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[1]
-
Aromatic Ring: The presence of the benzene ring will be indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band around 820 cm⁻¹ is characteristic of a 1,4- (para-) disubstituted benzene ring.
-
Bromomethyl Group: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 650 and 550 cm⁻¹.
-
N-Methyl Group: The aliphatic C-H stretching of the methyl group will appear as weak bands in the 2950-2850 cm⁻¹ region.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation information.
-
Predicted Mass Spectrum and Fragmentation
The ESI mass spectrum is expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z 264.9954 (for the monoisotopic mass). The isotopic pattern will be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).
Key Fragmentation Pathways:
A primary fragmentation pathway for arylsulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[2][3]
Sources
- 1. [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: Leveraging 4-(Bromomethyl)-N-methylbenzenesulfonamide in Modern Drug Discovery
Abstract: 4-(Bromomethyl)-N-methylbenzenesulfonamide is a strategically designed chemical entity poised for significant applications in drug discovery. Its bifunctional nature, featuring a highly reactive benzylic bromide and a medicinally relevant N-methylbenzenesulfonamide core, makes it an exceptionally versatile tool for researchers. This guide provides an in-depth analysis of the compound's properties, synthesis, and core applications. We will explore its utility as a foundational building block for combinatorial libraries, a reactive fragment for covalent inhibitor design, and a key intermediate for complex molecular scaffolds. This document serves as a technical resource for medicinal chemists, pharmacologists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to harness the full potential of this valuable reagent.
Section 1: Introduction to a Versatile Molecular Architect
At the intersection of reactivity and validated pharmacology lies this compound. To fully appreciate its potential, one must first understand the distinct roles of its constituent parts. The molecule is not merely a synthetic intermediate; it is a carefully orchestrated combination of a reactive "warhead" and a privileged "pharmacophore."
Chemical Identity and Physicochemical Properties
The structure combines a sulfonamide group, a known pharmacophore in numerous approved drugs, with a benzylic bromide, a reliable and well-characterized electrophilic handle for chemical synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 148459-00-1 | |
| Molecular Formula | C₈H₁₀BrNO₂S | |
| Molecular Weight | 264.14 g/mol | |
| Appearance | White to off-white solid | |
| Key Features | Electrophilic benzylic bromide; N-methylated sulfonamide |
The Sulfonamide Moiety: A Pillar of Medicinal Chemistry
The sulfonamide functional group is a cornerstone of drug design, present in a wide array of therapeutics. Its prevalence stems from its ability to act as a bioisostere of a carboxylic acid, its resistance to hydrolysis, and its capacity to form crucial hydrogen bonds with biological targets.[1] Historically, sulfonamides were the first broadly effective antibacterials, acting as competitive inhibitors of dihydropteroate synthase in bacteria, which is essential for folic acid synthesis.[2][3] This legacy has expanded to include treatments for a vast range of conditions.[2][3] The N-methylation in our title compound prevents the acidic proton found in primary sulfonamides, altering its hydrogen bonding capabilities and electronic properties, a subtle modification that can be exploited to fine-tune binding affinity and selectivity.
The Benzylic Bromide: A Versatile Electrophilic Handle
The true synthetic power of this molecule lies in its bromomethyl group. Benzylic halides are highly effective electrophiles, readily participating in nucleophilic substitution reactions (typically Sₙ2) with a wide range of nucleophiles such as amines, thiols, and alcohols.[4] This reactivity provides a direct and efficient method for conjugating the N-methylbenzenesulfonamide core onto other molecules, making it an ideal building block for constructing diverse chemical libraries.[5]
Section 2: Synthesis and Characterization
A robust and reproducible synthetic route is paramount for any key building block. The synthesis of this compound is conceptually straightforward, leveraging well-established transformations in organic chemistry.
Proposed Synthetic Pathway
The most logical and efficient synthesis begins with the commercially available p-toluenesulfonyl chloride and proceeds in two high-yielding steps. This pathway is selected for its reliability and use of standard laboratory reagents.
Causality Behind Choices:
-
Step 1: The reaction of a sulfonyl chloride with an amine is a classic and highly efficient method for forming sulfonamides.[6] Using an aqueous solution of methylamine and a base in a biphasic system with dichloromethane (DCM) allows for easy separation and high conversion.
-
Step 2: The benzylic methyl group is selectively brominated using N-Bromosuccinimide (NBS) under free-radical conditions. A radical initiator like AIBN (Azobisisobutyronitrile) is crucial to start the chain reaction, and a non-polar solvent like carbon tetrachloride (CCl₄) is ideal for this transformation.
Detailed Experimental Protocol: Synthesis
This protocol is designed to be self-validating, with clear checkpoints and characterization steps.
Step 1: Synthesis of N-Methyl-p-toluenesulfonamide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl chloride (19.0 g, 100 mmol) and dichloromethane (100 mL). Cool the flask to 0°C in an ice bath.
-
Reaction: In a separate beaker, prepare a solution of 40% aqueous methylamine (15.5 mL, 200 mmol). Slowly add the methylamine solution to the stirred DCM solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Validation: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) to confirm the consumption of the starting material.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid.
-
Purification: The crude product is typically of high purity (>95%) and can be used directly in the next step. If necessary, recrystallize from an ethanol/water mixture.
Step 2: Synthesis of this compound
-
Setup: In a 500 mL flask equipped with a reflux condenser and magnetic stir bar, dissolve N-Methyl-p-toluenesulfonamide (18.5 g, 100 mmol) in carbon tetrachloride (250 mL).
-
Reaction: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol) to the solution. Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. The reaction should be initiated under a UV lamp or by the heat.
-
Validation: Monitor the reaction progress by ¹H NMR, observing the disappearance of the benzylic methyl singlet (around 2.4 ppm) and the appearance of the bromomethyl singlet (around 4.5 ppm).
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes) to afford the title compound as a white solid.
Analytical Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.9 (d, 2H), 7.4-7.5 (d, 2H), 4.5 (s, 2H, -CH₂Br), 2.7 (d, 3H, N-CH₃), 5.0 (q, 1H, -NH).
-
Mass Spectrometry (ESI+): Calculated for C₈H₁₁BrNO₂S [M+H]⁺: 263.97, Found: 263.9.
Section 3: Core Applications in Drug Discovery
The true value of this compound is realized in its application as a versatile starting point for generating novel chemical matter.
Application I: A Key Building Block in Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy that screens small, low-complexity molecules ("fragments") to identify starting points for drug design.[7][8] this compound is an ideal electrophilic fragment. Its defined structure and single, reliable point of reactivity allow for the systematic construction of larger, more potent molecules.
Protocol: General Procedure for Library Synthesis via Nucleophilic Substitution
-
Array Setup: In a 96-well plate, dispense a solution of this compound (0.1 M in Dimethylformamide (DMF), 100 µL per well, 10 µmol).
-
Nucleophile Addition: To each well, add a unique nucleophile (e.g., primary/secondary amines, thiols) from a stock solution (0.12 M in DMF, 100 µL per well, 12 µmol, 1.2 equivalents). Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.1 µL, 12 µmol) to wells containing amine hydrochlorides or thiols.
-
Reaction: Seal the plate and heat to 60°C for 12 hours.
-
Workup & Screening: After cooling, the crude reaction mixtures can be diluted directly for primary high-throughput screening. For hit validation, individual wells can be purified using mass-directed preparative HPLC.
Application II: A Warhead for Covalent Inhibitors
Covalent inhibition has seen a resurgence in drug discovery, leading to highly potent and durable therapeutic effects.[9] The benzylic bromide in our title compound can act as a "warhead," forming an irreversible covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine) in a protein's binding pocket. This is particularly effective for challenging targets where high affinity is difficult to achieve with reversible binders alone.[10]
Experimental Rationale: The design of a covalent inhibitor requires a delicate balance. The electrophile must be reactive enough to bond with the target residue but not so reactive that it indiscriminately modifies other proteins, which would lead to toxicity. Benzylic bromides offer a tunable level of reactivity. Researchers can modify the electronics of the aromatic ring to increase or decrease the electrophilicity of the benzylic carbon, thereby optimizing the inhibitor for a specific target.
Section 4: Future Perspectives & Advanced Applications
While direct use in published drug candidates is not yet prominent, the utility of this compound can be inferred from its close analogues. For instance, the related 4-(bromomethyl)benzenesulfonamide has been used as a building block in the synthesis of potent inhibitors of Chemokine Receptor Type 4 (CXCR4), a key target in cancer and immunology.[11] This strongly suggests that our N-methylated version could be employed in similar campaigns to modulate solubility, cell permeability, or binding interactions.
Furthermore, the compound is an excellent precursor for more complex scaffolds. The bromide can be readily converted to other functional groups (e.g., azide, aldehyde, boronic ester) to enable a wider range of synthetic transformations, such as click chemistry, reductive amination, or Suzuki coupling, vastly expanding its utility beyond simple nucleophilic substitution.
Section 5: Conclusion
This compound is more than a simple reagent; it is a strategic asset for modern drug discovery. Its dual functionality as a reactive building block and a carrier of a privileged medicinal chemistry scaffold provides a robust platform for multiple discovery strategies. Whether for the rapid generation of diverse compound libraries, the targeted design of potent covalent inhibitors, or as a versatile intermediate for complex synthesis, this compound offers a reliable and efficient route to novel chemical matter. Its logical synthesis and predictable reactivity empower researchers to explore chemical space with greater precision and purpose.
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]
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Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
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Erlanson, D. A., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
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Jadhav, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences. [Link]
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Das, J., & Ghose, A. K. (2019). Covalent Inhibition in Drug Discovery. ResearchGate. [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
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Al-Bayati, Z. A. F., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. [Link]
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Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4-(Bromomethyl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for 4-(Bromomethyl)-N-methylbenzenesulfonamide. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally analogous compounds and general best practices for handling reactive bromomethyl agents. This document is intended to empower researchers with the knowledge to work safely and effectively with this chemical.
Compound Profile and Inherent Hazards
The primary hazards are associated with its reactivity, leading to potential irritation and burns upon contact with skin and eyes. Inhalation of dust or fumes may also cause respiratory tract irritation.
Key Hazard Statements for Structurally Similar Compounds:
Hazard Identification and Risk Mitigation
A thorough risk assessment is paramount before commencing any work with this compound. The following table summarizes the anticipated hazards and the necessary engineering controls and personal protective equipment (PPE) to mitigate these risks.
| Hazard Category | Anticipated Risk | Engineering Controls | Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory tract irritation.[1] | Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][4][5] |
| Skin Contact | Causes skin irritation and potential burns.[1] | Use of a chemical fume hood and careful handling to avoid direct contact. | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[1][6] |
| Eye Contact | Causes serious eye irritation and potential damage.[1] | Work within a fume hood with the sash positioned as a splash shield. | Wear chemical safety goggles and a face shield for maximum protection.[1][6][7] |
| Ingestion | Harmful if swallowed.[2][3] | Do not eat, drink, or smoke in laboratory areas.[5] | N/A |
Safe Handling and Storage Protocols
The stability and reactivity of this compound necessitate strict adherence to proper handling and storage procedures. Bromomethyl compounds can be sensitive to light, air, and moisture, which can lead to degradation and the release of hazardous byproducts.[8]
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Location: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood.[4]
-
Dispensing: When weighing and transferring the solid, use appropriate tools (spatula, weighing paper) to minimize dust formation.[7] Avoid creating and inhaling dust.[1][5]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Contaminated clothing should be removed and washed before reuse.
Storage Conditions:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]
-
Environment: Protect from light, air, and moisture to prevent degradation.[8] Storing under an inert atmosphere is recommended for long-term stability.[8]
Emergency Response Procedures
Prompt and correct action in the event of an emergency is critical to minimizing harm.
Exposure Response:
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[1]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Remove and launder contaminated clothing before reuse.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.[5]
Spill Response Workflow:
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for a chemical spill response.
Disposal Considerations
All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.
Conclusion
While this compound is a valuable reagent in research and drug development, its inherent reactivity demands a high level of respect and caution. By understanding its potential hazards and rigorously adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. The principles of good laboratory practice, including thorough planning, meticulous execution, and a constant awareness of potential risks, are the cornerstones of a safe research environment.
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- SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - 4-(2-Aminoethyl)benzenesulphonamide. Unknown Source.
- 4-Bromobenzenesulfonamide. PubChem.
- N-Methylbenzenesulfonamide. PubChem.
- Material Safety Data Sheet - 2'-Cyano-4-bromomethyl biphenyl. Pi Chemicals.
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Methodological & Application
Application Notes and Protocols for N-Alkylation with 4-(Bromomethyl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the N-alkylation of primary and secondary amines using 4-(Bromomethyl)-N-methylbenzenesulfonamide. This protocol is designed to be a robust starting point for the synthesis of a diverse range of N-substituted-4-(aminomethyl)-N-methylbenzenesulfonamides, which are valuable intermediates in medicinal chemistry and drug discovery. The insights and procedures detailed herein are grounded in established principles of organic synthesis and are supplemented with practical advice to ensure reliable and reproducible results.
Introduction and Mechanistic Overview
N-alkylation is a cornerstone transformation in organic chemistry, facilitating the formation of carbon-nitrogen bonds. The reagent, this compound, is a versatile electrophile for the introduction of the 4-(N-methylsulfamoyl)benzyl group onto a nucleophilic amine. This moiety is of interest in pharmaceutical research due to the presence of the sulfonamide group, a common pharmacophore, and the benzyl group, which can modulate steric and electronic properties or serve as a point for further functionalization.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nucleophilic amine attacks the electrophilic benzylic carbon of this compound, leading to the displacement of the bromide leaving group and the formation of a new C-N bond. The efficiency of this process is influenced by several factors, including the nucleophilicity of the amine, the choice of base and solvent, and the reaction temperature.
Figure 1: SN2 mechanism for N-alkylation.
Experimental Protocols
The following protocols provide a general framework for the N-alkylation of primary and secondary amines with this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for N-Alkylation of Aliphatic and Aromatic Amines
This procedure is suitable for a wide range of primary and secondary amines. For less reactive amines, such as anilines with electron-withdrawing groups, heating may be required to achieve a reasonable reaction rate.
Materials:
| Reagent/Solvent | Purity/Grade | Supplier Example |
| This compound | >95% | Commercially available |
| Amine (primary or secondary) | Reagent grade | N/A |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Sigma-Aldrich |
| Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | In-house prep |
| Brine | N/A | In-house prep |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | EMD Millipore |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile or DMF (to make a 0.1-0.2 M solution of the amine).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature. For less reactive amines, heat the mixture to 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-alkylated product.
Figure 2: Experimental workflow for N-alkylation.
Microwave-Assisted Protocol for Accelerated N-Alkylation
For high-throughput synthesis or for less reactive substrates, microwave irradiation can significantly reduce reaction times.[2]
Materials:
-
Same as the general protocol.
Procedure:
-
In a microwave-safe vial, combine the amine (1.0 eq), cesium carbonate (Cs₂CO₃) (1.5 eq), and a minimal amount of DMF to create a slurry.
-
Add this compound (1.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 10-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as described in the general protocol.
Data Presentation and Expected Outcomes
The following table provides representative yields for the N-alkylation of various amines with substituted benzyl bromides, which are analogous to this compound. Actual yields will vary depending on the specific substrate and reaction conditions.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (Representative) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| 4-Chloroaniline | K₂CO₃ | DMF | 80 | 12 | 70-85 |
| Piperidine | K₂CO₃ | ACN | RT | 2 | 90-98 |
| Morpholine | K₂CO₃ | ACN | RT | 2 | 90-98 |
| N-Methylaniline | NaHCO₃ | Water (MW) | 100 | 1 | ~94[3] |
Troubleshooting and Key Considerations
-
Over-alkylation of Primary Amines: To minimize the formation of the di-alkylated product when using primary amines, a larger excess of the amine can be used. Alternatively, the reaction can be carefully monitored and stopped once the mono-alkylated product is the major component.
-
Low Reactivity: For electron-deficient anilines or sterically hindered amines, increasing the reaction temperature, using a stronger base like cesium carbonate, or employing a higher boiling point solvent such as DMF can improve the reaction rate. Microwave-assisted heating is also a highly effective strategy.[2]
-
Purification Challenges: The sulfonamide moiety can sometimes cause tailing on silica gel chromatography. Using a solvent system with a small amount of triethylamine or acetic acid can help to mitigate this issue. If the product is a solid, recrystallization is often an effective purification method.
-
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.[4][5]
Deprotection of the Sulfonamide
In some synthetic routes, it may be necessary to remove the N-methylbenzenesulfonamide group to liberate the free amine. This can be achieved under various conditions, although it often requires harsh reagents. A common method involves reductive cleavage, for example, using sodium amalgam or other reducing agents.
Conclusion
The N-alkylation of amines with this compound is a reliable and versatile method for the synthesis of a variety of substituted sulfonamides. The protocols provided herein, along with the troubleshooting guide, offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. The ability to fine-tune the reaction conditions makes this a valuable tool in the construction of complex molecules for drug discovery and development.
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. Retrieved from [Link]
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RSC Publishing. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Retrieved from [Link]
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Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PubMed Central. Retrieved from [Link]
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FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]
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Bolm, C., et al. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). N-((4-methylphenyl)methyl)aniline. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Chemical Science. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-4-[(phenylsulfanyl)methyl]aniline. Retrieved from [Link]
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- Google Patents. (n.d.). Process for producing 4-(4-alkylphenoxy) benzylamines.
-
Zhang, Y., et al. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
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The Synthesis of N-Alkyl-4-(aminomethyl)-N-methylbenzenesulfonamides: A Detailed Application Note and Protocol
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific background for the reaction of 4-(Bromomethyl)-N-methylbenzenesulfonamide with primary amines. This nucleophilic substitution reaction is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse library of N-substituted sulfonamides, a class of compounds with significant therapeutic applications.[1][2] This document elucidates the underlying reaction mechanism, offers a step-by-step experimental protocol, provides guidance on troubleshooting and optimization, and presents expected outcomes.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs.[2] Since the discovery of the antibacterial properties of prontosil in the 1930s, the sulfonamide scaffold has been exploited to develop therapeutics for a multitude of diseases, including bacterial infections, viral infections, cancer, and inflammatory conditions.[1][2][3] The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions with biological targets.[4]
The reaction of this compound with primary amines provides a direct and efficient route to novel N-substituted sulfonamide derivatives. The benzylic bromide is a reactive electrophile, readily undergoing nucleophilic substitution with a wide range of primary amines. This allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituent on the primary amine, a crucial step in the drug discovery process.
Reaction Mechanism and Scientific Rationale
The reaction of this compound with a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] This is a single-step, concerted process where the nucleophilic amine attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[6]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient carbon of the bromomethyl group. The attack occurs from the backside of the carbon-bromine bond.[7]
-
Transition State: A high-energy, pentacoordinate transition state is formed where the new carbon-nitrogen bond is partially formed, and the carbon-bromine bond is partially broken.[6][8]
-
Leaving Group Departure: The bromide ion, a good leaving group, is expelled, leading to the formation of a protonated secondary amine.
-
Deprotonation: A base, either an excess of the primary amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final N-alkylated sulfonamide product and a salt byproduct.[9]
The benzylic nature of the electrophile enhances its reactivity in SN2 reactions due to the ability of the adjacent benzene ring to stabilize the transition state through π-orbital overlap.[10][11]
While the SN2 pathway is predominant for primary benzylic halides, it is worth noting that under certain conditions, particularly with weaker nucleophiles or in polar, protic solvents, an SN1-like mechanism involving the formation of a resonance-stabilized benzylic carbocation may be possible.[12][13]
Diagram of the SN2 Reaction Mechanism
Caption: SN2 mechanism for the reaction.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a primary amine with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 eq)
-
Primary amine (1.2 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, approximately 0.1-0.5 M concentration).
-
Addition of Reagents: To the stirred solution, add the primary amine (1.2-2.0 eq) followed by the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using K₂CO₃, filter off the inorganic salts. If using Et₃N, the triethylammonium bromide salt may precipitate upon cooling and can be filtered.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-alkyl-4-(aminomethyl)-N-methylbenzenesulfonamide.
Diagram of the Experimental Workflow
Caption: General experimental workflow.
Data Presentation and Expected Outcomes
The following table summarizes representative reaction conditions and expected yields for the N-alkylation of primary amines with benzylic bromides. Actual yields will vary depending on the specific primary amine used and the optimization of reaction conditions.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| Aniline | Et₃N | MeCN | 80 | 6 | 70-85 |
| Cyclohexylamine | K₂CO₃ | DMF | 70 | 5 | 80-90 |
| 4-Methoxybenzylamine | Et₃N | MeCN | 80 | 4 | 90-98 |
Note: The yields presented are typical for analogous reactions and should be considered as estimates.[14]
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Conversion | - Insufficiently reactive amine. - Steric hindrance. - Low reaction temperature. | - Increase reaction temperature. - Use a more polar aprotic solvent like DMF or DMSO to enhance reactivity.[15] - Consider using a more reactive alkylating agent if possible (e.g., the corresponding iodide). |
| Formation of Multiple Products (Over-alkylation) | The product (secondary amine) is more nucleophilic than the starting primary amine and reacts further with the benzylic bromide.[9] | - Use a larger excess of the primary amine (2-5 equivalents). - Add the this compound slowly to the solution of the primary amine. |
| Side Reaction (Elimination) | Use of a strong, bulky base. | - Use a weaker, non-nucleophilic base like K₂CO₃ or NaHCO₃.[16] |
| Poor Solubility of Reagents | Inappropriate solvent choice. | - Screen different polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). |
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of novel N-substituted sulfonamides. A thorough understanding of the SN2 reaction mechanism, careful selection of reagents and reaction conditions, and systematic troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize and explore new chemical entities for drug discovery and development.
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Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
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Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2023). PEXACY International Journal of Pharmaceutical Science. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B. [Link]
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PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]
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PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. [Link]
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Royal Society of Chemistry. (n.d.). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry. [Link]
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Chemguides. (2020, November 25). Amine Synthesis via SN2 [Video]. YouTube. [Link]
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PubMed. (2010). Synthesis of anti-microtubule N-(2-Arylindol-7-yl)benzenesulfonamide derivatives and their antitumor mechanisms. ChemMedChem. [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. [Link]
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ResearchGate. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. [Link]
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Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? [Link]
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Application Note: A Comprehensive Guide to the Benzylic Bromination of N,4-Dimethylbenzenesulfonamide
Introduction: Strategic Functionalization of a Key Pharmacophore
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. The N,4-dimethylbenzenesulfonamide scaffold, in particular, serves as a versatile starting point for the synthesis of targeted inhibitors and biologically active molecules. The strategic introduction of a reactive handle, such as a bromine atom at the benzylic position, transforms this relatively inert starting material into a highly valuable intermediate, N-(4-(bromomethyl)phenyl)-N-methylbenzenesulfonamide. This intermediate is primed for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.
This application note provides a detailed, field-proven protocol for the selective benzylic bromination of N,4-dimethylbenzenesulfonamide. We will delve into the underlying free-radical mechanism, offer a step-by-step experimental procedure, and provide expert insights into process optimization and troubleshooting. The method described herein employs N-Bromosuccinimide (NBS) as the bromine source in a classic Wohl-Ziegler reaction , a powerful and widely adopted method for selective allylic and benzylic halogenation.[1][2][3]
The Chemistry: A Free-Radical Chain Mechanism
The selective bromination of the benzylic methyl group in the presence of an aromatic ring and a sulfonamide group is achieved via a free-radical chain reaction.[4][5] Unlike ionic reactions, this pathway does not favor electrophilic attack on the electron-rich benzene ring. The use of NBS is critical; it serves as a source for a consistent, low concentration of molecular bromine (Br₂), which minimizes competitive ionic side reactions.[1][4][6]
The mechanism proceeds through three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. The resulting radicals abstract a hydrogen from trace amounts of HBr present, generating a bromine radical (Br•).
-
Propagation: This is a self-sustaining cycle where a bromine radical abstracts a hydrogen atom from the benzylic position of N,4-dimethylbenzenesulfonamide. This step is highly selective due to the relative weakness of the benzylic C-H bond, which, upon cleavage, forms a resonance-stabilized benzylic radical.[5][7] This stabilized radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the desired product and a new bromine radical, which continues the chain.
-
Termination: The chain reaction ceases when two radicals combine.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |
| N,4-dimethylbenzenesulfonamide | C₈H₁₁NO₂S | 185.24 | 5.00 g | 27.0 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 5.02 g | 28.2 mmol | 1.05 |
| AIBN | C₈H₁₂N₄ | 164.21 | 0.22 g | 1.35 mmol | 0.05 |
| Carbon Tetrachloride (CCl₄)¹ | CCl₄ | 153.82 | 100 mL | - | - |
¹Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for these reactions but is toxic, carcinogenic, and environmentally harmful. Safer and effective alternatives include acetonitrile, chlorobenzene, or 1,2-dichlorobenzene.[8][9] The reaction may require optimization when changing solvents. Acetonitrile is a particularly good choice for avoiding chlorinated solvents.[9]
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser with drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[10][11][12]
Safety Precautions
-
N-Bromosuccinimide (NBS): A strong oxidizing agent, corrosive, and harmful if swallowed or inhaled. Avoid contact with skin and eyes and prevent dust formation.[10][13][14] Keep away from combustible materials.[12]
-
AIBN: Can decompose violently if heated without a solvent.
-
Solvents: Carbon tetrachloride is a suspected carcinogen and hepatotoxin. Acetonitrile is flammable. All solvents should be handled in a fume hood.
-
Hydrogen Bromide (HBr): A corrosive gas is produced as a byproduct. The reaction setup must be vented through a drying tube or a gas trap.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,4-dimethylbenzenesulfonamide (5.00 g, 27.0 mmol), N-Bromosuccinimide (5.02 g, 28.2 mmol), and AIBN (0.22 g, 1.35 mmol).
-
Solvent Addition: Add 100 mL of carbon tetrachloride (or an alternative solvent) to the flask.
-
Reflux: Attach a reflux condenser fitted with a calcium chloride drying tube. Place the flask in a heating mantle and heat the mixture to a gentle reflux (for CCl₄, this is ~77 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A visual cue is often the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats to the surface. Let the reaction proceed for 4-6 hours or until TLC indicates the consumption of the starting material.
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Cool the flask further in an ice bath to precipitate the succinimide. Filter the mixture through a Büchner funnel to remove the solid succinimide and wash the solid with a small amount of cold solvent.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and 5% aqueous sodium thiosulfate solution (1 x 50 mL) to remove any remaining HBr and unreacted NBS.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a white to off-white solid, can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield pure N-(4-(bromomethyl)phenyl)-N-methylbenzenesulfonamide.
Characterization of N-(4-(bromomethyl)phenyl)-N-methylbenzenesulfonamide
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₁₀BrNO₂S
-
Molecular Weight: 264.14 g/mol [15]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8-7.9 ppm (d, 2H, Ar-H ortho to SO₂N)
-
δ ~7.4-7.5 ppm (d, 2H, Ar-H ortho to CH₂Br)
-
δ ~4.5 ppm (s, 2H, -CH₂Br)
-
δ ~2.7 ppm (s, 3H, -N-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~144, 138, 130, 128 (Aromatic carbons)
-
δ ~33 (-CH₂Br)
-
δ ~38 (-N-CH₃)
-
-
Mass Spectrometry (EI): Look for the characteristic isotopic pattern of bromine with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive radical initiator.- Impure NBS.- Insufficient temperature. | - Use a fresh batch of AIBN or benzoyl peroxide.- Recrystallize NBS from hot water if it appears yellow or old.- Ensure the reaction mixture is maintained at a steady reflux. |
| Formation of Di-bromo Product | - Excess NBS used.- Reaction run for too long. | - Use a slight excess (1.05 eq.) of NBS, not more.- Carefully monitor the reaction by TLC and stop it upon consumption of the starting material. |
| Aromatic Ring Bromination | - Presence of acid catalysts.- Lack of radical initiator.- Highly activated aromatic ring. | - Ensure glassware is clean and free of acid residue.- Confirm that the radical initiator was added and the reaction was heated sufficiently to initiate the radical process. This is less of a concern for this specific substrate under radical conditions. |
| Incomplete Reaction | - Insufficient reaction time.- Poor quality reagents. | - Extend the reflux time, monitoring by TLC.- Use purified reagents and anhydrous solvent. |
| Difficult Purification | - Presence of unreacted NBS or succinimide. | - Ensure the aqueous workup is thorough. Washing with sodium thiosulfate or sodium bisulfite helps remove residual bromine color and NBS.[16] |
Conclusion
The Wohl-Ziegler bromination of N,4-dimethylbenzenesulfonamide is a reliable and efficient method for producing a key synthetic intermediate. By understanding the free-radical mechanism and adhering to the detailed protocol, researchers can successfully synthesize N-(4-(bromomethyl)phenyl)-N-methylbenzenesulfonamide in good yield and purity. Careful attention to safety, reagent quality, and reaction monitoring are paramount to achieving reproducible and optimal results, paving the way for further molecular exploration in drug discovery and materials science.
References
-
ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
-
Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzylic Bromination Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
- Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 269-273.
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
MANAC Inc. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS. Retrieved from [Link]
- Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3), 191-193.
-
MDPI. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzenesulfonamide. Retrieved from [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylic bromination methods. Retrieved from [Link]
-
Journal of Organic Chemistry. (1996). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenyl. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Retrieved from [Link]
- Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
-
ResearchGate. (n.d.). Synthesis of 4-(bromomethyl)-N-arylbenzamides. Retrieved from [Link]
-
PubMed. (1981). Purification of Polybrominated Biphenyl Congeners. Retrieved from [Link]
- Google Patents. (n.d.). US3314762A - Bromine purification process.
- Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
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Application Note: High-Purity Isolation of 4-(Bromomethyl)-N-methylbenzenesulfonamide via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 4-(Bromomethyl)-N-methylbenzenesulfonamide from a crude reaction mixture using automated flash column chromatography. This key intermediate, vital in the synthesis of various pharmaceutical compounds, often contains impurities derived from its synthesis, such as unreacted starting materials and over-brominated side products. The methodology herein ensures a robust and reproducible purification process, yielding the target compound with high purity suitable for downstream applications in drug discovery and development.
Introduction
This compound is a critical building block in medicinal chemistry, primarily utilized for the introduction of the N-methylbenzenesulfonamide moiety onto various molecular scaffolds. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions and complicate the synthesis and purification of subsequent compounds. The typical synthesis of this compound involves the bromination of the corresponding N,4-dimethylbenzenesulfonamide. This reaction can result in a mixture of the desired product, unreacted starting material, and potentially di-brominated byproducts. Column chromatography is an effective method for isolating the target compound from these impurities. This document outlines a validated protocol for the purification of this compound using automated flash column chromatography, detailing the methodology, expected results, and troubleshooting guidelines.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO₂S | [1] |
| Molecular Weight | 264.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Boiling Point | 358.2 ± 44.0 °C (Predicted) | [1] |
| Density | 1.558 g/cm³ (Predicted) | [1] |
Chromatographic Method Development
The successful separation of this compound from its common impurities relies on the selection of an appropriate stationary and mobile phase.
Stationary Phase
Silica gel is the recommended stationary phase for this purification due to the moderate polarity of the target compound and the likely impurities. A standard 40-63 µm flash chromatography silica cartridge is suitable for this application.
Mobile Phase Selection
A solvent system of ethyl acetate and hexane is effective for the separation.[2] The optimal solvent gradient will depend on the specific impurity profile of the crude mixture. A good starting point for method development is a gradient of 5% to 40% ethyl acetate in hexane. For aromatic compounds, the inclusion of toluene in the mobile phase can sometimes improve separation.[3]
Thin-Layer Chromatography (TLC) for Method Scouting
Prior to running the flash column, it is crucial to perform TLC analysis to determine the optimal solvent conditions.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of ethyl acetate and hexane (e.g., 10%, 20%, and 30% ethyl acetate in hexane).
-
Visualize the separated spots under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from other spots.
Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The parameters can be scaled accordingly for different sample sizes.
Materials and Equipment
-
Crude this compound
-
Silica gel cartridge (e.g., 40 g, 40-63 µm)
-
Automated flash chromatography system
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Test tubes or fraction collection vials
-
Rotary evaporator
Experimental Workflow
Caption: Automated flash chromatography workflow.
Step-by-Step Procedure
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel to form a slurry and then evaporate the solvent to obtain a dry powder. This dry loading method is preferred to prevent band broadening.
-
Column Installation and Equilibration: Install the appropriate size silica gel cartridge onto the automated flash chromatography system. Equilibrate the column with the initial mobile phase composition (e.g., 95% hexane, 5% ethyl acetate) for at least 5 column volumes.
-
Sample Loading: Load the prepared dry sample onto the column.
-
Chromatographic Run: Start the purification method with the following suggested gradient:
| Time (min) | % Ethyl Acetate in Hexane |
| 0-2 | 5 |
| 2-15 | 5 → 40 (linear gradient) |
| 15-20 | 40 |
-
Fraction Collection: Collect fractions based on the UV detector signal. The target compound should elute as a distinct peak.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a white to off-white solid.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC with different solvent polarities. Consider using a toluene-containing mobile phase. |
| Sample overload. | Reduce the amount of crude material loaded onto the column. | |
| Peak Tailing | The compound is interacting strongly with the silica gel. | Add a small amount of a polar modifier like methanol (0.1-1%) to the mobile phase. However, be aware that this can affect selectivity. |
| The compound may have acidic or basic properties. | Consider adding a small amount of a modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds, or 0.1% triethylamine for basic compounds). | |
| Product does not elute | The mobile phase is not polar enough. | Increase the percentage of the more polar solvent (ethyl acetate) in the gradient or switch to a more polar solvent system. |
| Cracked or channeled column bed | Improperly packed column or rapid change in solvent polarity. | Use pre-packed cartridges. Ensure a gradual solvent gradient. |
Safety Precautions
This compound and its precursors are hazardous chemicals and should be handled with appropriate safety measures.
-
Handling: Always work in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and vapors.[4]
-
Hazards: Bromomethylated aromatic compounds are lachrymators and can cause skin and eye irritation.[1] Toluene, a potential component of the mobile phase, is flammable and its vapors can be harmful if inhaled.[5][7]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following the outlined steps for method development, execution, and troubleshooting, researchers can consistently obtain high-purity material, which is crucial for the success of subsequent synthetic transformations in drug discovery and development programs.
References
- Stenfors, C., & Persson, T. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Kelebekli, L. (2020).
- CDH Fine Chemical. (n.d.).
- BenchChem. (2023). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
- VelocityEHS. (2014).
- BLD Pharm. (n.d.). This compound.
- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
- Chemistry LibreTexts. (2021). 15.
- BenchChem. (2023). An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-chlorotoluene.
- Lab Pro Inc. (2023).
- Sorensen-Unruh, C. (2017).
- VWR. (2015).
- ResearchGate. (n.d.).
- Al-Mulla, A. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC.
- Chemistry Stack Exchange. (2015).
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Title: A Multi-Technique Approach for Monitoring Reactions of 4-(Bromomethyl)-N-methylbenzenesulfonamide
An Application Note from the Office of the Senior Application Scientist
Abstract
4-(Bromomethyl)-N-methylbenzenesulfonamide is a key bifunctional reagent in modern organic synthesis, particularly in the development of pharmaceutical compounds. Its benzylic bromide moiety provides a reactive site for nucleophilic substitution, enabling its use as a critical building block. The successful outcome of synthetic routes employing this reagent is contingent upon precise reaction control, which necessitates robust and reliable analytical monitoring. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the implementation of orthogonal analytical techniques for monitoring reactions involving this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, we discuss the strategic application of direct Mass Spectrometry (MS) for rapid, qualitative assessments. By explaining the causality behind methodological choices and providing validated, step-by-step protocols, this guide establishes a framework for achieving optimal reaction yield, purity, and mechanistic understanding.
Introduction: The Need for Precise Reaction Monitoring
This compound possesses a classic electrophilic benzylic bromide, making it an excellent substrate for S_N2 reactions with a wide range of nucleophiles (amines, phenols, thiols, etc.). This reactivity profile is fundamental to its utility in constructing complex molecular architectures. However, the same reactivity can lead to the formation of impurities, such as over-alkylation products, elimination byproducts, or hydrolysis of the bromide.
Therefore, the ability to monitor the reaction in real-time or via time-point sampling is not merely a procedural step but a critical component of process optimization and quality control.[1] Effective monitoring allows the chemist to:
-
Determine the precise point of reaction completion, preventing the formation of degradation products from excessive heating or extended reaction times.
-
Quantify the consumption of starting materials and the formation of the desired product.
-
Identify and characterize unexpected intermediates or byproducts, offering crucial insights into the reaction mechanism.[2]
-
Build a robust data package for process scale-up and regulatory filings.
This document details a multi-pronged analytical strategy that leverages the complementary strengths of several techniques to provide a comprehensive picture of the reaction landscape.
A Representative Reaction: N-Alkylation of Morpholine
To illustrate the application of these analytical methods, we will use the N-alkylation of morpholine with this compound as a model system. This reaction is representative of a common synthetic application for this reagent.
Scheme 1: Model N-Alkylation Reaction

Monitoring this reaction requires differentiating the starting material (SM), the product (P), and potential impurities based on their distinct physicochemical properties.
Workflow for Comprehensive Reaction Analysis
A robust analytical workflow integrates techniques for both rapid qualitative checks and detailed quantitative analysis. The choice of method depends on the specific question being asked at each stage of the reaction.
Caption: A complementary workflow for reaction monitoring.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: HPLC is the workhorse for quantitative analysis in pharmaceutical development.[3][4] For the model reaction, the aromatic nature of the starting material and product provides strong UV chromophores, enabling sensitive detection. The polarity difference between the more nonpolar starting material and the more polar morpholine-containing product allows for excellent separation on a C18 stationary phase.[5][6]
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or similar | Standard system with quaternary pump, autosampler, and DAD/VWD detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A general-purpose C18 column provides robust separation for these types of aromatic compounds.[3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine-containing product. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 90% B over 10 min, hold 2 min | A gradient ensures elution of all components with good resolution in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[5] |
| Detection | Diode Array Detector (DAD) at 235 nm | Wavelength selected for optimal absorbance of the benzenesulfonamide moiety. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading. |
Protocol:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of the starting material and a purified product reference standard in acetonitrile. Create a mixed standard solution at ~50 µg/mL of each.
-
Sample Preparation: a. Carefully withdraw a 20 µL aliquot from the reaction vessel. b. Immediately quench the aliquot in a vial containing 1980 µL of acetonitrile to achieve a 1:100 dilution and stop the reaction. c. Vortex the vial for 10 seconds. d. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[7]
-
Analysis Sequence: a. Inject a blank (acetonitrile). b. Inject the mixed standard solution to determine the retention times (t_R_) and response factors. c. Inject the filtered reaction sample.
-
Data Interpretation:
-
Starting Material (SM): this compound will be less polar and have a longer retention time.
-
Product (P): The N-alkylated product will be more polar due to the morpholine group and will have a shorter retention time.
-
Quantitation: Monitor the decrease in the peak area of the SM and the increase in the peak area of the P over time. The percent conversion can be calculated using the relative peak areas (assuming similar response factors, or by using a calibration curve for higher accuracy).
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.[8] While the primary product may have limited volatility, GC-MS is exceptionally useful for detecting smaller, more volatile byproducts that might be missed by HPLC, such as those arising from elimination or fragmentation. The mass spectrometer provides definitive identification of peaks.[9]
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or similar | Standard, robust system for routine analysis. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film | A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of analytes.[8] |
| Inlet Temp. | 280 °C | Ensures efficient vaporization without thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas, standard for GC-MS. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | A temperature ramp is necessary to elute compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | EI provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of starting materials and potential byproducts. |
Protocol:
-
Sample Preparation: a. Withdraw a 50 µL aliquot from the reaction mixture. b. Quench in a vial with 1 mL of ethyl acetate and 0.5 mL of saturated sodium bicarbonate solution to neutralize any acid. c. Vortex, then allow the layers to separate. d. Transfer the top organic layer to a new vial containing anhydrous sodium sulfate to dry. e. Filter the dried solution into a GC vial.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Analyze the total ion chromatogram (TIC) for peaks corresponding to the starting material and any new, smaller peaks.
-
Examine the mass spectrum of each peak. The starting material will show a characteristic isotopic pattern for bromine (M, M+2 in ~1:1 ratio). The product peak may be observed if it is sufficiently volatile and thermally stable.
-
Search the NIST mass spectral library to help identify any unknown impurity peaks.
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[10] It is inherently quantitative without the need for response factors, as signal integration is directly proportional to the number of nuclei.[11] For this reaction, the benzylic protons (-CH₂-Br) of the starting material and the newly formed benzylic protons (-CH₂-N-) of the product have distinct and well-resolved chemical shifts in the ¹H NMR spectrum, making them ideal for monitoring.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | Bruker Avance 400 MHz or similar | A 400 MHz instrument provides sufficient resolution for routine monitoring. |
| Solvent | CDCl₃ or DMSO-d₆ | Choose a solvent that dissolves all reaction components. |
| Experiment | Standard ¹H acquisition | A simple 1D proton experiment is sufficient. |
| Relaxation Delay | 5 seconds (d1) | A longer delay ensures complete relaxation for accurate quantitation. |
| Number of Scans | 8 or 16 | Signal averaging to improve signal-to-noise ratio. |
Protocol:
-
Sample Preparation: a. Withdraw a ~100 µL aliquot from the reaction. b. Remove the reaction solvent under a stream of nitrogen or via a rotary evaporator. c. Dissolve the residue in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). d. Transfer the solution to an NMR tube.
-
Analysis: Acquire a ¹H NMR spectrum.
-
Data Interpretation:
| Protons | Starting Material (SM) | Product (P) |
| Benzylic (Ar-CH₂-) | ~4.5 ppm (singlet) | ~3.6 ppm (singlet) |
| Sulfonamide (-N-CH₃) | ~2.7 ppm (singlet) | ~2.7 ppm (singlet) |
| Aromatic Protons | ~7.4-7.8 ppm (multiplets) | ~7.4-7.8 ppm (multiplets) |
-
Key Diagnostic Signals: The primary signals to monitor are the singlets for the benzylic protons.
-
Conversion Calculation: The percentage conversion can be calculated directly from the integrals of the benzylic proton signals:
-
% Conversion = [Integral(Product CH₂) / (Integral(Product CH₂) + Integral(SM CH₂))] * 100
-
Rapid Analysis by Direct Mass Spectrometry
Rationale: For a very fast, qualitative check on reaction progress, direct injection mass spectrometry using an ambient ionization source like an Atmospheric Solids Analysis Probe (ASAP) can be invaluable. This technique requires minimal sample preparation and provides mass information in under a minute, confirming the presence of the expected product.
Caption: Conceptual diagram of an in-situ reaction monitoring setup.
Conclusion
There is no single "best" method for monitoring all aspects of a chemical reaction. A comprehensive and trustworthy understanding is achieved by combining the strengths of multiple, orthogonal analytical techniques. For reactions involving this compound, RP-HPLC serves as the primary tool for robust quantitation. GC-MS provides an excellent orthogonal method for identifying volatile impurities and confirming structures. NMR spectroscopy offers unambiguous structural confirmation and is the gold standard for absolute quantitation without reliance on reference standards. Finally, techniques like direct MS offer rapid qualitative insights to guide the synthetic process. By employing this multi-technique approach, researchers and drug development professionals can ensure the efficiency of their synthetic routes and the quality of their final products.
References
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer.
- In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering (RSC Publishing).
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. PubMed.
- GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu.
- World Journal of Pharmaceutical Research. AWS.
- Analytical Methods. Ministry of Food and Drug Safety, Korea.
- A Comparative Guide to HPLC Method Development for the Quantification of Methyl Benzenesulfon
- Validating the Synthesis of (4-(Bromomethyl)phenyl)
- Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
- Application Notes and Protocols for Monitoring Reactions of 1-Bromo-2-(isothiocyan
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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
<Application Notes & Protocols for the Large-Scale Synthesis of 4-(Bromomethyl)-N-methylbenzenesulfonamide Derivatives >
Authored By: [Your Name/Team], Senior Application Scientist
Publication Date: January 21, 2026
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of this compound and its derivatives, which are pivotal intermediates in medicinal chemistry. We will delve into the strategic considerations for scalable synthesis, detailing robust experimental protocols and the underlying chemical principles. This guide is designed to equip researchers and process chemists with the necessary knowledge to safely and efficiently produce these valuable compounds, with a focus on yield optimization, purity, and process control. The protocols herein are validated and supported by quantitative data and visual workflows to ensure reproducibility and facilitate seamless technology transfer from the laboratory to pilot and production scales.
Introduction: The Strategic Importance of this compound Derivatives
The benzenesulfonamide scaffold is a cornerstone in modern drug discovery, exhibiting a wide array of pharmacological activities.[1] The introduction of a reactive bromomethyl group at the para position, coupled with N-methylation, creates a versatile building block, this compound. This intermediate is instrumental in the synthesis of more complex molecules, particularly in the development of targeted therapeutics.[2]
The significance of this structural motif lies in its ability to serve as a key electrophile in nucleophilic substitution reactions. This allows for the covalent linkage of the benzenesulfonamide core to a diverse range of nucleophilic fragments, enabling the systematic exploration of chemical space to optimize drug-target interactions. Derivatives of this compound have shown promise as inhibitors of various enzymes and receptors, including chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammatory diseases.[2]
Given their therapeutic potential, the development of a robust, scalable, and cost-effective synthetic route to this compound derivatives is a critical endeavor for the pharmaceutical industry. This guide addresses this need by providing detailed protocols and strategic insights for large-scale production.
Synthetic Strategy: A Multi-Step Approach to Scalability
The large-scale synthesis of this compound derivatives is most effectively achieved through a well-defined, multi-step process. The overall strategy involves the initial formation of a stable precursor, 4-methyl-N-methylbenzenesulfonamide, followed by a selective benzylic bromination. This approach allows for better process control and avoids the handling of potentially hazardous reagents at an early stage.
Logical Workflow Diagram
Caption: Proposed two-step synthesis of this compound and its subsequent derivatization.
Detailed Experimental Protocols
PART A: Synthesis of 4-Methyl-N-methylbenzenesulfonamide (Intermediate I)
This initial step involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine. This is a standard nucleophilic acyl substitution at the sulfonyl group.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Methylbenzenesulfonyl chloride | 98-59-9 | 190.65 | 1.0 |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Sodium Hydroxide (10% aq.) | 1310-73-2 | 40.00 | For workup |
| Brine | N/A | N/A | For workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent |
3.2. Step-by-Step Protocol
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq.) in dichloromethane (5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Amine Addition: Add the aqueous solution of methylamine (1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium hydroxide (2 x 5 volumes), water (2 x 5 volumes), and brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-methyl-N-methylbenzenesulfonamide as a white solid.
3.3. Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: White crystalline solid
-
¹H NMR: Consistent with the structure of 4-methyl-N-methylbenzenesulfonamide.
PART B: Synthesis of this compound (Target Intermediate)
This step employs a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[4]
3.4. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Methyl-N-methylbenzenesulfonamide | 640-61-9 | 185.24 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.1 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.05 |
| Carbon Tetrachloride (CCl₄) or Acetonitrile | 56-23-5 | 153.82 | Solvent |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | For workup |
| Saturated Sodium Thiosulfate | 7772-98-7 | 158.11 | For workup |
3.5. Step-by-Step Protocol
-
Reaction Setup: To a reactor equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-methyl-N-methylbenzenesulfonamide (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.) in carbon tetrachloride or acetonitrile (10-20 volumes).
-
Reaction Conditions: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain for 4-8 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).
-
Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material and the appearance of the product.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Quenching: Wash the filtrate with saturated aqueous sodium thiosulfate to remove any remaining bromine, followed by saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step. If necessary, purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol.
3.6. Expected Yield and Characterization
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow solid
-
¹H NMR: Appearance of a singlet corresponding to the -CH₂Br protons (around 4.5 ppm) and disappearance of the methyl singlet of the starting material.
PART C: General Protocol for the Synthesis of this compound Derivatives
The final step involves the nucleophilic substitution of the bromide with a variety of nucleophiles to generate the desired derivatives.
3.7. General Reaction Scheme
Caption: General scheme for the derivatization of this compound.
3.8. General Protocol
-
Reaction Setup: In a reactor, dissolve the nucleophile (1.0-1.2 eq.) and a suitable base (e.g., potassium carbonate, triethylamine, 1.5-2.0 eq.) in an appropriate solvent (e.g., acetonitrile, DMF, THF).
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. The crude product is then purified by column chromatography or recrystallization to afford the final derivative.
Safety and Handling Considerations
-
4-Methylbenzenesulfonyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylamine: Flammable and corrosive. Use in a fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust.
-
Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Store in a cool, dark place.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution in a well-ventilated fume hood. Consider using a safer alternative like acetonitrile if possible.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Emergency eyewash and shower stations should be readily accessible.
Conclusion
The synthetic pathways detailed in this guide provide a robust and scalable approach for the production of this compound and its derivatives. By following these protocols and adhering to the safety guidelines, researchers and drug development professionals can efficiently access these valuable compounds for their research and development programs. The modularity of the final derivatization step allows for the creation of diverse chemical libraries, facilitating the discovery of novel therapeutic agents.
References
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The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
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Stenfors, C. C., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 164-171. [Link]
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Application Notes and Protocols for the Use of 4-(Bromomethyl)-N-methylbenzenesulfonamide in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Accelerated Drug Discovery
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The power of this scaffold lies in its synthetic accessibility and the diverse biological activities of its derivatives.[2][3] In the fast-paced environment of drug discovery, the ability to rapidly generate and screen libraries of novel compounds is paramount. Parallel synthesis has emerged as a key enabling technology in this endeavor, allowing for the systematic exploration of chemical space around a core scaffold.[4]
This document provides detailed application notes and protocols for the use of 4-(Bromomethyl)-N-methylbenzenesulfonamide as a versatile building block in parallel synthesis. The presence of a reactive benzylic bromide handle on a pre-formed N-methylated sulfonamide scaffold allows for the efficient generation of diverse libraries of N,N'-disubstituted sulfonamides. This approach is particularly valuable for hit-to-lead and lead optimization campaigns where the rapid synthesis of analogs is crucial for establishing structure-activity relationships (SAR).
The Strategic Advantage of this compound in Library Synthesis
The choice of this compound as a starting material for parallel synthesis is underpinned by several key strategic advantages:
-
Pre-installed Sulfonamide Core: The N-methylbenzenesulfonamide core is a common motif in bioactive molecules. By starting with this pre-formed scaffold, the synthetic route is significantly shortened, and the complexities of sulfonamide formation are bypassed.
-
Orthogonal Reactivity: The benzylic bromide provides a highly reactive electrophilic site for nucleophilic substitution, which is orthogonal to many other functional groups. This allows for the clean and selective introduction of a wide range of diversity elements.
-
Versatility in Nucleophile Selection: The benzylic bromide can be readily displaced by a plethora of nucleophiles, including primary and secondary amines, phenols, thiols, and carbanions. This versatility enables the creation of libraries with a high degree of structural and functional diversity.
-
Suitability for Solution-Phase Parallel Synthesis: The reactions of this compound are generally high-yielding and produce clean products, making them well-suited for solution-phase parallel synthesis formats.[5] This approach avoids the complexities of solid-phase synthesis, such as linker attachment and cleavage, and allows for direct biological screening of the crude reaction products in many cases.
Reaction Mechanism: Nucleophilic Substitution at the Benzylic Position
The core reaction underpinning the use of this compound in parallel synthesis is a nucleophilic substitution at the benzylic carbon. The reaction typically proceeds via an SN2 mechanism, although an SN1-like mechanism can be favored with weakly nucleophilic reactants.[6]
In a typical SN2 reaction, a nucleophile (Nu:-) attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group in a single concerted step. The presence of a base is often required to deprotonate the nucleophile or to scavenge the HBr generated during the reaction.
Figure 1: Generalized S_N2 reaction of this compound.
Experimental Protocols: Solution-Phase Parallel Synthesis of an Amine Library
This protocol describes the parallel synthesis of a library of N-((4-((dialkylamino)methyl)phenyl)sulfonyl)-N-methylamines from this compound and a diverse set of primary and secondary amines. This method is designed for a 96-well plate format, but can be readily adapted to other formats.
Materials and Equipment
-
This compound (CAS: 148459-00-1)[3]
-
Library of diverse primary and secondary amines
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
-
Centrifugal evaporator
-
LC-MS for analysis
Stock Solution Preparation
-
This compound Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Amine Stock Solutions: Prepare 0.5 M solutions of each amine from the library in anhydrous DMF in a separate 96-well plate.
-
Base Stock Solution: Prepare a 1.0 M solution of DIEA in anhydrous DMF.
Parallel Synthesis Workflow
Figure 2: Workflow for parallel synthesis of a sulfonamide library.
Step-by-Step Protocol
-
To each well of the 96-well reaction block, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol).
-
To each well, add 50 µL of the corresponding 0.5 M amine stock solution (0.025 mmol, 1.25 equivalents).
-
To each well, add 30 µL of the 1.0 M DIEA stock solution (0.03 mmol, 1.5 equivalents).
-
Seal the reaction block with a sealing mat.
-
Place the reaction block on an orbital shaker and incubate at 50 °C for 16 hours.
-
After the reaction is complete, remove the sealing mat and place the reaction block in a centrifugal evaporator to remove the DMF.
-
Reconstitute the residue in each well with a suitable solvent (e.g., 200 µL of DMSO/water 1:1) for analysis by LC-MS to determine product formation and purity.
Quantitative Data: Representative Library Synthesis
The following table presents representative data for the synthesis of a small library of N-((4-((substituted-amino)methyl)phenyl)sulfonyl)-N-methylamines using the protocol described above.
| Entry | Amine | Product Mass (m/z) [M+H]+ | Purity (%) (by LC-MS at 254 nm) |
| 1 | Morpholine | 271.1 | >95 |
| 2 | Piperidine | 269.1 | >95 |
| 3 | Benzylamine | 291.1 | >90 |
| 4 | Aniline | 277.1 | >85 |
| 5 | N-Methylpiperazine | 284.1 | >95 |
Yields are typically high but are not quantified in this high-throughput workflow. Purity is the primary metric for success.
Troubleshooting and Scientific Insights
-
Low Conversion: If LC-MS analysis indicates low conversion of the starting material, consider increasing the reaction temperature (e.g., to 70 °C) or extending the reaction time. The stoichiometry of the amine and base can also be increased (e.g., to 1.5 and 2.0 equivalents, respectively).
-
Side Product Formation: The primary side product in these reactions is often the dimer formed by the reaction of two molecules of this compound with a primary amine. Using a slight excess of the amine can help to minimize this side reaction.
-
Poor Solubility: Some of the final products may have poor solubility in the reconstitution solvent. Screening a panel of solvents (e.g., DMSO, DMF, acetonitrile) may be necessary to find a suitable one for analysis and biological screening.
-
Automation: For larger libraries, the use of a liquid handling robot for dispensing reagents is highly recommended to improve accuracy, precision, and throughput.[7]
Safety and Handling
This compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a highly valuable and versatile building block for the parallel synthesis of diverse libraries of N,N'-disubstituted sulfonamides. The straightforward and robust reaction chemistry, coupled with the wide availability of nucleophilic building blocks, makes this an attractive approach for accelerating hit-to-lead and lead optimization programs in drug discovery. The protocols and insights provided in this document are intended to serve as a practical guide for researchers and scientists seeking to leverage this powerful tool in their own research.
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A vending machine for drug-like molecules – automated synthesis of virtual screening hits. (n.d.). National Center for Biotechnology Information. [Link]
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Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013). ACS Publications. [Link]
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How automation & parallel systems improve chemical synthesis processes. (2023). H.E.L Group. [Link]
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Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. (n.d.). National Center for Biotechnology Information. [Link]
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Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013). American Chemical Society. [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). ResearchGate. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Center for Biotechnology Information. [Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). National Center for Biotechnology Information. [Link]
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- 6. A vending machine for drug-like molecules – automated synthesis of virtual screening hits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helgroup.com [helgroup.com]
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 4-(Bromomethyl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for alkylation reactions utilizing 4-(Bromomethyl)-N-methylbenzenesulfonamide. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. This resource is structured to address the specific challenges you may encounter, moving beyond a simple recitation of steps to explain the underlying chemical principles governing your reaction's outcome.
Understanding the Reaction: A Balancing Act of Reactivity
The alkylation of a nucleophile, typically a primary or secondary amine, with this compound is a powerful tool for introducing the N-methylsulfamoylbenzyl moiety. This electrophile possesses a reactive benzylic bromide, making it susceptible to nucleophilic attack. However, this reactivity is a double-edged sword, often leading to a variety of side reactions that can complicate your synthesis and purification.
This guide will help you navigate these challenges to achieve high yields of your desired mono-alkylated product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the alkylation of amines with this compound.
FAQ 1: My reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?
Answer: This is a classic case of over-alkylation . The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event. This results in the formation of a tertiary amine and, in some cases, even a quaternary ammonium salt.[1]
Troubleshooting Strategies for Over-Alkylation:
-
Stoichiometry is Key: Employing an excess of the primary amine (typically 2-3 equivalents) can statistically favor mono-alkylation.[1]
-
Slow and Steady Wins the Race: Adding the this compound solution dropwise to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, thereby minimizing the chance of the product reacting further.
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base can be less effective at deprotonating the more sterically hindered secondary amine product, thus disfavoring the second alkylation. Weaker bases like potassium carbonate or cesium carbonate are often preferred over stronger, more reactive bases like sodium hydride, as they can help to control the reaction rate and selectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature can often temper the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Amine Stoichiometry | 2-3 equivalents | Increases the statistical probability of the electrophile reacting with the primary amine. |
| Addition of Electrophile | Slow, dropwise addition | Maintains a low concentration of the alkylating agent, reducing the likelihood of over-alkylation. |
| Base Selection | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) | Minimizes deprotonation of the secondary amine product, thus inhibiting the second alkylation.[2] |
| Temperature | Lower temperature (e.g., 0 °C to room temperature) | Can slow the rate of the second alkylation more than the first, improving selectivity. |
FAQ 2: I am observing a byproduct with a mass corresponding to the loss of HBr from my starting material. What is happening?
Answer: You are likely observing the product of an E2 elimination reaction . The amine, especially if it is sterically hindered, can act as a base, abstracting a proton from the benzylic carbon and leading to the elimination of HBr to form 4-vinyl-N-methylbenzenesulfonamide.
Troubleshooting E2 Elimination:
-
Amine Basicity and Steric Hindrance: Highly basic and sterically hindered amines are more prone to act as bases rather than nucleophiles. If possible, consider using a less hindered amine.
-
Reaction Temperature: E2 reactions are often favored at higher temperatures. Running your reaction at a lower temperature can help to favor the desired SN2 substitution pathway.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions over E2.
Sources
Technical Support Center: Alkylation of 4-(Bromomethyl)-N-methylbenzenesulfonamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the alkylation of 4-(Bromomethyl)-N-methylbenzenesulfonamide, with a specific focus on preventing the common side reaction of di-alkylation. Here, you will find scientifically grounded explanations, troubleshooting advice, and a detailed protocol to ensure the selective mono-alkylation of your target nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is di-alkylation in the context of reacting with this compound, and why is it a problem?
A1: Di-alkylation refers to the undesired secondary reaction where a second molecule of this compound reacts with the already mono-alkylated product. This occurs because the initial product, a secondary amine, can be deprotonated again and act as a nucleophile. This leads to the formation of a tertiary amine, a symmetric di-substituted byproduct. This side reaction consumes your starting material and desired product, complicates purification, and ultimately lowers the overall yield of your target mono-alkylated compound.
Q2: What are the primary factors that promote di-alkylation?
A2: Several factors can favor the di-alkylation pathway. These include:
-
Strong Bases: The use of overly strong bases can deprotonate the mono-alkylated product, making it susceptible to further alkylation.
-
High Temperatures: Increased reaction temperatures provide the necessary activation energy for the second alkylation to occur.
-
High Concentration of Alkylating Agent: An excess of this compound increases the probability of a second reaction with the mono-alkylated product.
-
Choice of Solvent: Polar aprotic solvents can stabilize the anionic intermediate of the mono-alkylated product, potentially increasing its nucleophilicity and promoting di-alkylation.
Q3: How can I monitor the reaction to detect the formation of the di-alkylated byproduct?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of your reaction.[1] The di-alkylated product is typically less polar than the mono-alkylated product and will, therefore, have a higher Rf value. It is also advisable to use more advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more precise quantification of the product mixture.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize and quantify the different products in the crude reaction mixture.[1][4]
Troubleshooting Guide: Di-alkylation Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of di-alkylated product observed by TLC/HPLC. | 1. Base is too strong: The pKa of the N-H bond in the mono-alkylated product is low enough for deprotonation by a strong base. 2. Excess of alkylating agent: A stoichiometric excess of this compound is present. 3. Reaction temperature is too high: The activation energy for the second alkylation is being readily overcome. | 1. Use a weaker base: Switch to a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These are generally sufficient to deprotonate the primary amine without significantly deprotonating the less acidic mono-alkylated product. 2. Control stoichiometry: Use a 1:1 or a slight excess of the amine nucleophile to the alkylating agent. Consider slow, portion-wise addition of the this compound.[6] 3. Lower the reaction temperature: Conduct the reaction at room temperature or even 0 °C to disfavor the di-alkylation pathway. |
| Low conversion of starting amine with some di-alkylation. | 1. Base is too weak or insoluble: The primary amine is not being efficiently deprotonated. 2. Poor solvent choice: The reactants may not be fully solvated, leading to slow reaction rates. | 1. Select a more appropriate base: While avoiding overly strong bases, ensure the chosen base is sufficiently strong and soluble to deprotonate the starting amine. Cesium carbonate is often a good choice due to its higher solubility in organic solvents compared to potassium carbonate. 2. Optimize the solvent: Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to ensure all reactants are in solution. |
| Complex mixture of products, including potential byproducts from the sulfonamide. | Decomposition of this compound: The reagent may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong nucleophiles/bases. | Ensure reagent quality and mild conditions: Use freshly acquired or properly stored this compound. Maintain the reaction at a lower temperature and use the mildest effective base to minimize decomposition pathways. |
Recommended Protocol for Selective Mono-alkylation
This protocol is designed to favor the formation of the mono-alkylated product by carefully controlling the reaction conditions.
Materials:
-
This compound (1.0 eq)
-
Primary amine nucleophile (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine nucleophile (1.1 eq) and anhydrous acetonitrile.
-
Addition of Base: Add cesium carbonate (1.5 eq) to the solution and stir the suspension for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension of the amine and base over 20-30 minutes. The slow addition is crucial to maintain a low concentration of the alkylating agent, thus minimizing di-alkylation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The mono-alkylated product should appear as a new spot with an Rf between the starting amine and the less polar di-alkylated byproduct.
-
Workup: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.
Reaction Mechanism and Control Strategy
The following diagram illustrates the desired mono-alkylation pathway and the competing di-alkylation side reaction. Careful control of stoichiometry, base strength, and temperature is paramount to favor the formation of the mono-alkylated product.
Caption: Reaction scheme illustrating the desired mono-alkylation and undesired di-alkylation pathways.
Key Parameters for Reaction Optimization
| Parameter | Recommendation to Minimize Di-alkylation | Rationale |
| Stoichiometry | Use a slight excess of the amine nucleophile (1.1 eq). Add the alkylating agent portion-wise. | Limits the concentration of the alkylating agent available to react with the mono-alkylated product. |
| Base | Use a mild, sterically hindered, or sparingly soluble base (e.g., Cs₂CO₃, K₂CO₃). | Sufficiently deprotonates the primary amine but is less effective at deprotonating the less acidic mono-alkylated product. |
| Temperature | Maintain at room temperature or below (0 °C). | Reduces the reaction rate of the second alkylation step, which typically has a higher activation energy. |
| Solvent | Use a polar aprotic solvent (e.g., ACN, DMF). | Ensures solubility of reactants while minimizing stabilization of the deprotonated mono-alkylated intermediate. |
| Concentration | Maintain a reasonably dilute reaction mixture. | Decreases the frequency of intermolecular collisions, including the undesired second alkylation. |
By implementing these strategies and understanding the underlying chemical principles, researchers can significantly improve the selectivity of their alkylation reactions and achieve higher yields of the desired mono-alkylated product.
References
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Available at: [Link]
-
Shen, L., et al. (2019). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 84(15), 9787–9797. Available at: [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042. Available at: [Link]
-
Horning, E. C. (Ed.). (1963). Organic Syntheses (Vol. 4). John Wiley & Sons. Available at: [Link]
- Patai, S. (Ed.). (1990). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.
-
Cui, X., et al. (2015). Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 56(43), 5914-5917. Available at: [Link]
- Tse, M. K., & Beller, M. (2009). Iron-Catalyzed N-Alkylation of Amines with Alcohols.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550.
- Sahoo, H., et al. (2018). Analytical approaches for sulphonamides detection and quantification: A comprehensive review. YMER, 17(4), 11-20.
- AOAC International. (2000). Official Methods of Analysis of AOAC INTERNATIONAL (17th ed.).
Sources
Technical Support Center: Optimizing Reactions with 4-(Bromomethyl)-N-methylbenzenesulfonamide
Welcome to the technical support center for 4-(Bromomethyl)-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and subsequent reactions of this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve reaction yields, enhance product purity, and streamline your workflows.
This document is divided into two primary sections: the synthesis of the reagent via benzylic bromination and its principal application in N-alkylation reactions. Each section contains a detailed troubleshooting guide in a question-and-answer format, optimized experimental protocols, and process diagrams to clarify complex concepts.
Part 1: Synthesis via Benzylic Bromination of 4-Methyl-N-methylbenzenesulfonamide
The most common route to this compound is the free-radical bromination of the corresponding p-toluenesulfonamide derivative. While seemingly straightforward, this reaction requires careful control to achieve high selectivity and yield.
Troubleshooting Guide: Synthesis
Question: My benzylic bromination yield is consistently low. What are the most likely causes?
Answer: Low yields in benzylic bromination are typically traced back to three areas: inefficient radical initiation, reagent quality, or competing side reactions.
-
Inefficient Radical Initiation: This is the most common culprit. Free-radical bromination requires an initiator to start the chain reaction. If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is not expired and has been stored correctly.[1] If using photochemical initiation (UV light), ensure the lamp is functional and positioned for optimal irradiation of the reaction mixture. The reaction is a chain process; insufficient initiation will cause it to stall.
-
Reagent Purity: The quality of N-Bromosuccinimide (NBS) is critical. Over time, NBS can decompose. It is advisable to recrystallize NBS from water if its purity is questionable. Additionally, ensure your solvent (commonly CCl₄ or cyclohexane) is anhydrous, as water can interfere with the reaction.
-
Sub-optimal Temperature: The reaction needs to be heated to facilitate both the decomposition of the chemical initiator and to promote the propagation steps of the radical chain reaction.[1] However, excessive heat can lead to degradation and undesired side products. The ideal temperature is usually the reflux temperature of the chosen solvent.
Question: I'm observing significant side products, including ring bromination and di-brominated species. How can I improve the reaction's selectivity?
Answer: Selectivity for the benzylic position is key and is achieved by maintaining a very low, constant concentration of elemental bromine (Br₂) throughout the reaction.[2][3]
-
Use N-Bromosuccinimide (NBS): This is the core principle of selective benzylic bromination. NBS reacts with the HBr generated during the propagation step to produce a steady, low concentration of Br₂.[4] Using Br₂ directly would lead to rapid, unselective electrophilic aromatic substitution on the electron-rich benzene ring.[3][5]
-
Avoid Polar Solvents: Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways, leading to undesired electrophilic addition to the aromatic ring.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS. A large excess will inevitably lead to the formation of the di-brominated side product, 4-(dibromomethyl)-N-methylbenzenesulfonamide. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Question: My final product is impure and difficult to clean. What are the common contaminants and how can they be removed?
Answer: The primary impurities are unreacted starting material, the succinimide by-product, and over-brominated products.
-
Succinimide: This is a major by-product of the reaction with NBS. Being a solid, it can often be removed by filtering the reaction mixture after cooling. It has different solubility profiles than the desired product, which can be exploited.
-
Unreacted Starting Material: If the reaction did not go to completion, you will have leftover 4-methyl-N-methylbenzenesulfonamide. This can be separated from the brominated product via silica gel column chromatography.[6][7]
-
Purification Protocol: A typical workup involves cooling the reaction mixture, filtering off the succinimide, washing the filtrate with aqueous sodium bisulfite (to quench any remaining bromine) and brine, drying the organic layer, and concentrating it.[7] The resulting crude solid can then be purified by recrystallization (e.g., from an ethylene dichloride/n-heptane mixture) or flash chromatography.[6][8]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Optimized Protocol: Benzylic Bromination
-
Setup: To a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 4-methyl-N-methylbenzenesulfonamide (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Solvent: Add anhydrous carbon tetrachloride to achieve a concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux (approx. 77°C) and stir vigorously. For photochemical initiation, a UV lamp can be used in place of AIBN.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the flask to room temperature. Filter the mixture to remove the solid succinimide by-product.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M aqueous sodium bisulfite, water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by flash column chromatography on silica gel.[6][7]
Part 2: N-Alkylation Reactions Using this compound
This reagent is an excellent electrophile for the alkylation of various nucleophiles, most commonly primary and secondary amines, to form substituted sulfonamides. Achieving high yield requires balancing reactivity with the prevention of side reactions.
Troubleshooting Guide: N-Alkylation
Question: My N-alkylation reaction is slow, and conversion is low. How can I improve the reaction rate and yield?
Answer: Incomplete N-alkylation reactions are often due to issues with the base, solvent, or temperature. This is a classic Sₙ2 reaction, and its rate is highly dependent on these factors.
-
Base Selection: A suitable base is required to deprotonate the amine nucleophile (or the sulfonamide itself if it's the nucleophile), increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and cesium carbonate (Cs₂CO₃).[9][10] K₂CO₃ is a reliable choice that often provides high yields.[9] For less reactive amines, a stronger base like sodium hydride (NaH) may be necessary, but this also increases the risk of side reactions.
-
Solvent Choice: A polar aprotic solvent is ideal for Sₙ2 reactions. Dimethylformamide (DMF), acetonitrile (MeCN), and acetone are excellent choices as they solvate the cation of the base while leaving the nucleophile relatively free and reactive.[11]
-
Temperature: Gently heating the reaction (e.g., to 50-60°C) can significantly increase the rate.[11] However, excessive heat can promote the competing E2 elimination pathway or cause decomposition.
Question: I'm observing a significant amount of an elimination by-product. How can I favor the desired Sₙ2 substitution?
Answer: While the primary benzylic bromide is a good Sₙ2 substrate, elimination can occur, especially with sterically hindered nucleophiles or overly strong, bulky bases. To favor substitution:
-
Use a Weaker, Less Hindered Base: Carbonate bases (K₂CO₃, Cs₂CO₃) are preferred over alkoxides (e.g., potassium tert-butoxide), as they are less likely to promote elimination.
-
Lower the Temperature: Sₙ2 reactions have a lower activation energy than E2 reactions. Running the reaction at the lowest temperature that still provides a reasonable rate will favor substitution.
-
Choose the Right Nucleophile: If possible, use a less sterically hindered nucleophile.
Question: When using a primary amine, I get a mixture of mono- and di-alkylated products. How can I selectively achieve mono-alkylation?
Answer: Over-alkylation is a common problem because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.
-
Control Stoichiometry: Use a significant excess of the primary amine (2-3 equivalents or more). This statistically favors the reaction of the electrophile with the more abundant primary amine over the newly formed secondary amine.
-
Slow Addition: Add the this compound slowly via a syringe pump to the solution of the excess primary amine. This keeps the concentration of the electrophile low at all times, further reducing the chance of a second alkylation event.
Impact of Reaction Conditions on Yield
The choice of base and solvent system can dramatically affect reaction outcomes. While specific results vary by substrate, general trends have been observed in the literature for analogous benzylation reactions.
| Base | Solvent | Relative Reaction Time | Typical Yield | Reference |
| K₂CO₃ | THF / H₂O | Moderate | High | [9] |
| NaOH | THF / H₂O | Fast | Moderate to High | [9] |
| K₂CO₃ | DMF | Moderate | High | [11] |
| Cs₂CO₃ | DMF | Fast | Very High | [10] |
Table based on general observations for benzylation of sulfonamides and related nucleophiles.
Reaction Mechanism: Sₙ2 Pathway and Side Reactions
Caption: Sₙ2 mechanism for N-alkylation and the competing over-alkylation side reaction.
Optimized Protocol: General N-Alkylation of an Amine
-
Setup: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve the amine nucleophile (1.2 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in anhydrous DMF.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred amine solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C and stir until TLC or LC-MS analysis indicates the complete consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and saturated brine to remove DMF and salts.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? This compound is a benzylic bromide and an alkylating agent. It should be stored in a cool, dry, dark place under an inert atmosphere (nitrogen or argon) to prevent decomposition.[12] It is sensitive to moisture, which can cause hydrolysis to the corresponding benzyl alcohol.
Q2: What are the primary safety hazards associated with this reagent? this compound is a potent lachrymator (causes tearing) and a suspected mutagen due to its nature as an alkylating agent. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can this reagent be used for reactions other than N-alkylation? Yes. As a versatile electrophile, it can be used for O-alkylation of phenols or alcohols and C-alkylation of soft carbon nucleophiles like malonates or beta-ketoesters. The general principles of base and solvent selection for Sₙ2 reactions still apply.
Q4: What is the best way to monitor the progress of these reactions? Thin Layer Chromatography (TLC) is the most common and convenient method.[6] Use a solvent system that gives good separation between the starting materials and the product (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate can be effective for visualizing spots if they are not UV-active. For more precise analysis, LC-MS can be used to monitor the disappearance of starting material mass peaks and the appearance of the product mass peak.
References
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 117-124. [Link]
-
Organic Syntheses Procedure. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Org. Synth. 2010, 87, 231. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
ACS Figshare. (2024). Selective N‑Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino‑(N‑alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]
-
ResearchGate. (n.d.). Methods for the N-alkylation of amines. [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
NIH. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]
-
Common Organic Chemistry. (n.d.). Benzylic Bromination. [Link]
-
MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2020). Synthetic approaches and applications of sulfonimidates. [Link]
- Google Patents. (1997). Method for producing 4'-bromomethyl-2-cyanobiphenyl.
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]
-
Organic Syntheses Procedure. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 2002, 78, 23. [Link]
-
NIH. (2022). Modular Two-Step Route to Sulfondiimidamides. [Link]
Sources
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- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. youtube.com [youtube.com]
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- 8. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
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- 10. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14 | 148459-00-1 [chemicalbook.com]
Technical Support Center: Purification of 4-(Bromomethyl)-N-methylbenzenesulfonamide
Introduction
Welcome to the technical support guide for the purification of 4-(Bromomethyl)-N-methylbenzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we address common purification challenges and provide practical, field-tested solutions. Our guidance is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section is designed to help you navigate the most frequent obstacles encountered during the purification of this compound.
Issue 1: Persistent Oily Product or Failure to Crystallize
Q: My final product is a persistent oil or refuses to crystallize during recrystallization. What are the likely causes and how can I resolve this?
A: "Oiling out" is a common problem in the recrystallization of organic compounds. This phenomenon typically[1][2] occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present, which depress the melting point of the mixture.
Causality and Strategic Solutions:
-
High Impurity Load: The presence of byproducts, such as the dibrominated or unreacted starting material, can significantly lower the melting point of your crude product.
-
Solution 1: Pre-purification with Column Chromatography. Before attempting recrystallization, it is often beneficial to perform flash column chromatography to remove the bulk of impurities. A gradient elution with a hexane/ethyl acetate system is typically effective.
-
Solution 2: Sol[3][4]vent System Optimization. The choice of solvent is critical for successful recrystallization. An ideal solvent will dis[2][5][6]solve the compound sparingly at room temperature but readily at elevated temperatures. For this compound, consider the solvent systems outlined in the table below.
-
| Solvent System | Rationale & Application |
| Toluene | Often a good starting point for aromatic compounds. |
| Ethanol/Water | The addition of water as an anti-solvent can induce crystallization. |
| Hexane/Ethyl Acetate | A versatile system where the polarity can be finely tuned. |
-
Incorrect Solvent Polarity: If the compound is too soluble in the chosen solvent even at low temperatures, crystallization will not occur. Conversely, if it is poorly soluble even when hot, you will have low recovery.
-
Solution: Two-Solvent Recrystallization. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it is clear again, and then allow it to cool slowly.
-
Experimental Protocol[6]: Two-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
While the solution is still warm, add hexane dropwise until a persistent cloudiness is observed.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or introduce a seed crystal.
-
Once crystal formatio[5]n begins, place the flask in an ice bath to maximize yield.
-
Collect the crystals [5][7]by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Issue 2: Co-elution of Byproducts During Column Chromatography
Q: I am observing co-elution of my desired product with a significant impurity during column chromatography. How can I improve the separation?
A: Co-elution is a common challenge in chromatography and indicates that the chosen mobile phase is not providing sufficient resolution between your compound of interest and the impurity.
Root Causes and Remed[3]iation Strategies:
-
Suboptimal Mobile Phase Polarity: The polarity of the eluent is a key factor in achieving good separation on a silica gel column.
-
Solution: Adjusting the Mobile Phase. If your compounds are eluting too quickly (high Rf values), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). Conversely, if they are retained too strongly on the column (low Rf values), increase the eluent's polarity.
-
-
Structurally Similar Byproducts: The synthesis of this compound via radical bromination of 4-methyl-N-methylbenzenesulfonamide can lead to the formation of byproducts with similar polarities, such as the dibrominated species or unreacted starting material.
-
Solution: Emplo[8][9][10]ying a Different Stationary Phase. If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. For instance, alumina can offer different selectivity for certain compounds. Alternatively, reverse-phase chromatography (e.g., C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can provide an orthogonal separation mechanism.
-
Workflow for Optimizi[11]ng Chromatographic Separation:
Caption: Workflow for optimizing chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound and how do they arise?
A1: The most common synthesis route involves the radical bromination of 4-methyl-N-methylbenzenesulfonamide. The primary byproducts are:
-
4-(Dibromomethyl)-N-methylbenzenesulfonamide: This results from over-bromination of the starting material. Free radical reactions can be difficult to control with high precision.
-
Unreacted 4-methyl-[12]N-methylbenzenesulfonamide: Incomplete reaction is a common source of this impurity.
-
Ring-brominated species: Although benzylic bromination is generally selective, some electrophilic aromatic substitution can occur, leading to bromine addition on the benzene ring, especially if the reaction conditions are not strictly controlled.
The formation of these byproducts is a consequence of the free-radical chain mechanism of benzylic bromination.
Q2: Can I use Thin Lay[10]er Chromatography (TLC) to monitor the purification process?
A2: Absolutely. TLC is an indispensable tool for monitoring the progress of your purification. It allows you to:
-
Ass[13]ess the purity of your crude material.
-
Identify the optimal solvent system for column chromatography.
-
Track the separation of your product from impurities during column chromatography by analyzing the collected fractions.
Q3: Are there any specific safety precautions I should take when working with this compound and its byproducts?
A3: Yes, it is crucial to handle these compounds with care. This compound is a lachrymator and an alkylating agent, meaning it can react with biological nucleophiles. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). National Institutes of Health.
- Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (n.d.). PubMed.
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (n.d.). Benchchem.
-
TLC of Sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]
- Technical Support Center: Purification of 4-Bromo-N-phenylbenzenesulfonamide Derivatives. (n.d.). Benchchem.
- SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry.
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved from [Link]
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (1994, January 14). Science. Retrieved from [Link]
-
Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work?. (2013, November 25). Master Organic Chemistry. Retrieved from [Link]
-
Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved from [Link]
-
Chapter 11 Free Radical Substitution and Addition Reactions. (n.d.). Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.ucr.edu [chemistry.ucr.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of Hindered Amines with 4-(Bromomethyl)-N-methylbenzenesulfonamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing challenging N-alkylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with the electrophile 4-(bromomethyl)-N-methylbenzenesulfonamide and sterically hindered amines. We understand that these reactions can be sluggish and low-yielding. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve your synthetic goals.
PART 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial challenges encountered with this specific alkylation.
Q1: Why is my reaction between this compound and my hindered secondary amine so slow or not working at all?
A: The primary reason for slow or failed reactions is steric hindrance . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism requires the amine's nitrogen atom (the nucleophile) to perform a "backside attack" on the carbon atom carrying the bromine.[1] When both the amine and the electrophile have bulky groups, they physically block this approach, dramatically increasing the activation energy and slowing down the reaction rate.[2][3] The N-methylbenzenesulfonamide group on the electrophile and the bulky substituents on your amine create a sterically congested environment around the reaction centers.
Q2: What are the most critical parameters I should focus on for optimization?
A: For this sterically demanding SN2 reaction, the four most critical parameters to investigate are:
-
Temperature: To overcome the high activation energy barrier.
-
Solvent: To ensure reagent solubility and maximize the amine's nucleophilicity.
-
Base: To neutralize the HBr byproduct without causing side reactions.
-
Catalytic Additives: To increase the reactivity of the electrophile.
Q3: I've run the reaction overnight and LC-MS shows mostly unreacted starting materials. What is the single most effective change I can make?
A: The most impactful first step is typically a combination of increasing the temperature and adding a catalytic amount of an iodide salt (e.g., sodium iodide or potassium iodide). The iodide participates in a Finkelstein reaction, converting the benzylic bromide in situ to the more reactive benzylic iodide. Iodide is a superior leaving group compared to bromide, which can significantly accelerate the rate of the SN2 substitution.
Q4: Should I be concerned about overalkylation leading to a quaternary ammonium salt?
A: While overalkylation is a common issue in amine alkylations, it is less of a concern when using a hindered secondary amine.[4][5] The product of your reaction will be a tertiary amine that is even more sterically hindered than your starting material. This increased steric bulk will severely inhibit a second alkylation, making the formation of the quaternary salt kinetically unfavorable. The primary challenge remains achieving the first successful alkylation.
PART 2: In-Depth Troubleshooting and Optimization Guide
This section provides detailed solutions to specific experimental problems in a question-and-answer format.
Problem: Low to No Conversion of Starting Materials
Q: I'm attempting the reaction in acetonitrile (ACN) with potassium carbonate (K₂CO₃) at 60 °C, but the yield is below 20% after 24 hours. What is the logical next step?
A: This is a classic scenario where the reaction conditions are not sufficiently forcing to overcome the steric barrier. Here is a systematic approach to enhance reactivity:
-
Change the Solvent System: Acetonitrile is a good polar aprotic solvent, but for difficult reactions, switching to a solvent with a higher boiling point and greater polarity, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) , is recommended. These solvents are excellent at solvating cations, which can increase the effective strength of your base and help to better solvate reaction intermediates.[6] Their higher boiling points also allow you to safely increase the reaction temperature to 80-120 °C.
-
Incorporate an Iodide Catalyst: As mentioned in the FAQ, add 0.1 to 0.2 equivalents of sodium iodide (NaI), potassium iodide (KI), or tetrabutylammonium iodide (TBAI). This will generate the more reactive 4-(iodomethyl)-N-methylbenzenesulfonamide in the reaction mixture.
-
Re-evaluate Your Base: Potassium carbonate is a standard choice, but its solubility in organic solvents is limited. For a more potent and soluble option, consider using cesium carbonate (Cs₂CO₃) . The "cesium effect" is well-documented to accelerate SN2 reactions, partly due to the high solubility of Cs₂CO₃ and the better dissociation of the ion pair. Alternatively, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be used, which also acts as an effective HBr scavenger.
The following diagram illustrates a logical workflow for troubleshooting a low-yielding reaction.
Caption: Troubleshooting workflow for low-conversion N-alkylation reactions.
Problem: Formation of Side Products
Q: I'm observing a significant side product that I suspect might be from an elimination reaction. How can I confirm this and prevent it?
A: While the substrate is a primary benzylic bromide, which is not highly prone to elimination, a very strong and hindered base at high temperatures can promote an E2 side reaction.[7]
-
Identification: The E2 product would be 4-vinyl-N-methylbenzenesulfonamide. You can identify it by LC-MS (it will have a mass corresponding to the loss of HBr from your starting material) and ¹H NMR (presence of vinylic protons).
-
Prevention: This side reaction is most common with strong, bulky bases like potassium tert-butoxide (KOtBu). If you are using such a base, switch to a milder inorganic base like Cs₂CO₃ or a non-nucleophilic organic base like DIPEA or 2,6-lutidine. These are sufficiently basic to neutralize HBr but are far less likely to act as the base in an E2 elimination.
The diagram below shows the desired SN2 pathway versus the potential E2 side reaction.
Caption: Competing SN2 and E2 reaction pathways.
PART 3: Recommended Experimental Protocols
These protocols provide robust starting points for your optimization studies. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Standard Conditions with Iodide Catalysis
This protocol is recommended for amines with moderate steric hindrance.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered amine (1.0 eq.), this compound (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and sodium iodide (NaI, 0.15 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent (the amine).
-
Reaction: Stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Check for the disappearance of the amine starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Forcing Conditions for Highly Hindered Amines
This protocol is designed for substrates that fail to react under the standard conditions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the hindered amine (1.0 eq.), this compound (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.5 eq.) , and tetrabutylammonium iodide (TBAI, 0.2 eq.) .
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 0.1 M.
-
Reaction: Stir the mixture at 100-110 °C .
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions may require 12-48 hours.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Note: DMSO is soluble in water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash thoroughly with brine (3-4 times) to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
PART 4: Data Summary and Parameter Selection
The choice of conditions is highly dependent on the steric bulk of the amine. The following table provides a general guide.
| Steric Hindrance of Amine | Recommended Solvent | Recommended Base | Temperature Range (°C) | Key Additive |
| Low (e.g., Diethylamine) | Acetonitrile (ACN) | K₂CO₃ | 60 - 80 | None required, NaI optional |
| Medium (e.g., Diisopropylamine) | DMF | K₂CO₃ or Cs₂CO₃ | 80 - 100 | NaI or TBAI (0.1-0.2 eq.) |
| High (e.g., Dicyclohexylamine) | DMSO | Cs₂CO₃ | 100 - 120 | TBAI (0.2-0.3 eq.) |
PART 5: Alternative Strategies When Direct Alkylation Fails
If extensive optimization of the SN2 reaction does not provide a satisfactory yield, it is often more efficient to pursue an alternative synthetic route.
-
Reductive Amination: This is a powerful and highly reliable method for forming C-N bonds, especially for hindered systems.[8][9] The strategy involves converting the alkylating agent into a corresponding aldehyde, which then reacts with the amine to form an iminium ion that is reduced in situ.
-
Step A (Oxidation): Oxidize this compound to 4-formyl-N-methylbenzenesulfonamide.
-
Step B (Reductive Amination): React the aldehyde with your hindered amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB).
-
-
"Borrowing Hydrogen" Catalysis: This modern catalytic method uses an alcohol as the alkylating agent, which is often more stable and less toxic than the corresponding bromide.[10][11][12]
-
Reactants: Use 4-(hydroxymethyl)-N-methylbenzenesulfonamide and your hindered amine.
-
Catalyst: A transition metal catalyst (e.g., based on Ru or Ir) temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine. This is an atom-economical and increasingly popular method in industrial settings.
-
References
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega. (2023). [Link]
-
Synthesis of benzylic amines - Organic Chemistry Portal. [Link]
-
Amine Synthesis - Limits of Alkylation - YouTube. (2021). [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry. (2022). [Link]
-
Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF - ResearchGate. [Link]
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024). [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]
-
Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology - PubMed. [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. (2024). [Link]
-
Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols - Lund University Research Portal. [Link]
-
SN1 vs SN2 Reactions: What Is Steric Hindrance? - Chemistry Hall. (2019). [Link]
-
Haloalkanes and Haloarenes - NCERT. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013). [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
Technical Support Center: Stability of 4-(Bromomethyl)-N-methylbenzenesulfonamide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-N-methylbenzenesulfonamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments. Our goal is to equip you with the necessary knowledge to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily dictated by its chemical structure, specifically the presence of a benzylic bromide. This functional group is susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the N-methylbenzenesulfonamide group enhances the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles.[1] Therefore, the choice of solvent, presence of nucleophiles, temperature, and exposure to moisture are critical factors.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4][5] For optimal preservation, storage at 2-8°C is often recommended, and for extended periods, storage at -20°C under an inert atmosphere can be beneficial.[6][7] It is crucial to avoid exposure to moisture and incompatible materials like strong oxidizing agents.[2]
Q3: In which types of solvents is this compound most and least stable?
A3:
-
Most Stable: The compound is most stable in non-nucleophilic, aprotic solvents. Examples include toluene, hexane, and dichloromethane (DCM), provided they are anhydrous. These solvents do not actively participate in degradation reactions.
-
Least Stable: Stability is compromised in nucleophilic solvents. This includes polar protic solvents like water, methanol, and ethanol, which can lead to solvolysis. Polar aprotic solvents with nucleophilic character, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), can also react with the compound, especially at elevated temperatures.[1][8]
Q4: Can I heat solutions of this compound?
A4: Heating solutions of this compound should be approached with caution. Elevated temperatures can accelerate degradation, particularly in nucleophilic solvents. If heating is necessary for your reaction, it is advisable to use the lowest effective temperature and minimize the heating time. Running a small-scale pilot reaction to assess stability at the desired temperature is recommended.
Q5: What are the potential degradation products of this compound in the presence of water or alcohols?
A5: In the presence of water, the compound can undergo hydrolysis to form 4-(hydroxymethyl)-N-methylbenzenesulfonamide. Similarly, in alcoholic solvents (e.g., methanol, ethanol), it can undergo alcoholysis to yield the corresponding 4-(alkoxymethyl)-N-methylbenzenesulfonamide ethers. These are classic examples of solvolysis reactions.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent reaction yields or appearance of unexpected byproducts. | Degradation of this compound in the reaction solvent. | 1. Solvent Selection: If using a nucleophilic solvent (e.g., DMF, methanol), consider switching to a less reactive, aprotic solvent like acetonitrile, THF, or toluene. Ensure the solvent is anhydrous. 2. Temperature Control: Avoid unnecessarily high reaction temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Monitor Starting Material: Use techniques like TLC or LC-MS to check the purity of the starting material before use and to monitor its consumption throughout the reaction. |
| Difficulty dissolving the compound. | Poor solubility in the chosen solvent. | While polar aprotic solvents like DMF and DMSO offer good solubility, they can be reactive. Consider using a mixture of solvents. For instance, dissolving in a minimal amount of a polar aprotic solvent before diluting with a less reactive solvent. Gentle warming can aid dissolution, but be mindful of potential degradation. |
| Formation of a precipitate during storage in solution. | The compound may be degrading to a less soluble byproduct, or the initial concentration may have been too high for the storage temperature. | 1. Purity Check: Analyze the precipitate to determine if it is the starting material or a degradation product. 2. Storage Conditions: If storing in solution, use a non-nucleophilic, anhydrous solvent and store at low temperatures (e.g., -20°C). Prepare solutions fresh whenever possible. |
Data Summary: Expected Stability in Common Solvents
| Solvent Class | Examples | Expected Stability | Primary Degradation Pathway |
| Non-polar Aprotic | Hexane, Toluene | High | Minimal degradation expected. |
| Polar Aprotic (non-nucleophilic) | Acetonitrile, Tetrahydrofuran (THF) | Good to High | Generally stable, but ensure solvent is anhydrous. |
| Polar Aprotic (nucleophilic) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Low | Nucleophilic substitution by the solvent, especially at elevated temperatures. |
| Polar Protic | Water, Methanol, Ethanol | Low | Solvolysis (hydrolysis or alcoholysis). |
| Halogenated | Dichloromethane (DCM), Chloroform | Good | Generally stable, but ensure they are free of acidic impurities. |
Experimental Protocol: Assessing Stability in a Chosen Solvent
This protocol provides a general method to evaluate the stability of this compound in a specific solvent over time.
Objective: To determine the rate of degradation of this compound in a selected solvent at a given temperature.
Materials:
-
This compound
-
Anhydrous solvent of choice
-
Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene)
-
HPLC or GC-MS instrument
-
Vials with septa
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and the internal standard and dissolve them in the chosen solvent to create a stock solution of known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC or GC-MS to determine the initial peak area ratio of the compound to the internal standard.
-
Incubation: Store the stock solution in a sealed vial at the desired temperature (e.g., room temperature or a specific reaction temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by the same chromatographic method.
-
Data Analysis: Calculate the peak area ratio of this compound to the internal standard at each time point. Plot the percentage of the remaining compound against time to determine its stability profile in the tested solvent.
Degradation Pathway Visualization
The following diagram illustrates the potential degradation pathways of this compound in the presence of nucleophiles.
Sources
Technical Support Center: Purification Strategies for Reactions Involving 4-(Bromomethyl)-N-methylbenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted 4-(Bromomethyl)-N-methylbenzenesulfonamide from your product mixture. As a key reagent in the synthesis of various pharmacologically active compounds, understanding its properties and the nuances of its removal is critical for obtaining pure products.
Understanding the Challenge: Properties of this compound
This compound is a solid at room temperature, appearing as a white to off-white substance[1]. Its structure combines a reactive benzylic bromide, a common alkylating agent, with a sulfonamide moiety. This duality in its structure dictates its reactivity and solubility, which are key factors in designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO₂S | [1] |
| Molecular Weight | 264.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [1] |
The primary reaction of this reagent involves the nucleophilic substitution of the bromide by a suitable nucleophile, such as an amine or thiol, to form a new carbon-nucleophile bond. However, incomplete reactions are common, leading to the presence of the unreacted starting material in your crude product.
Troubleshooting Guide: Isolating Your Product
This section addresses common issues encountered during the purification of reaction mixtures containing unreacted this compound.
Issue 1: Co-elution of Starting Material and Product in Column Chromatography
Question: I'm running a silica gel column, but my desired product and the unreacted this compound are coming off the column at very similar retention times. How can I improve the separation?
Answer: This is a frequent challenge, as the polarity of your product may not be significantly different from the starting material, especially if the introduced moiety is not highly polar. Here’s a systematic approach to troubleshoot this:
1. Optimize Your Eluent System: The choice of solvent system is paramount for achieving good separation on silica gel.
-
Principle of Separation: Silica gel is a polar stationary phase. Therefore, more polar compounds will have a stronger interaction and elute later. Your goal is to find a solvent system where the polarity difference between your product and the starting material is maximized.
-
Recommended Solvent Systems: For sulfonamides, mixtures of a non-polar solvent and a moderately polar solvent are typically effective. Common choices include:
-
Troubleshooting Strategy:
-
Start with a Low Polarity Eluent: Begin with a high percentage of the non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Utilize TLC to Scout Solvents: Before committing to a column, run several Thin Layer Chromatography (TLC) plates with different solvent systems to find the one that gives the best separation (largest difference in Rf values) between your product and the starting material.
-
Consider a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., a few drops of triethylamine for basic products, or acetic acid for acidic products) can significantly alter the separation.
-
2. TLC Visualization is Key: Effective visualization of your TLC plates is crucial for determining the success of your separation.
-
UV Light: Both the starting material and many expected products contain a benzene ring and will be UV active. This is a good non-destructive first-line visualization method.
-
Staining: If your product or the starting material is not UV active, or for better visualization, consider using a chemical stain. Permanganate stain is often effective for compounds that can be oxidized.
Caption: Troubleshooting workflow for co-elution in column chromatography.
Issue 2: Product Contamination with Hydrolysis Byproduct
Question: I've noticed an impurity in my final product that I suspect is 4-(Hydroxymethyl)-N-methylbenzenesulfonamide. How can I remove it?
Answer: The benzylic bromide of the starting material is susceptible to hydrolysis, especially during aqueous workups or if there is residual water in your reaction solvent. This hydrolysis product is more polar than the starting material due to the presence of the hydroxyl group.
1. Liquid-Liquid Extraction: This is often the first and most effective line of defense.
-
Principle: By carefully selecting the pH of the aqueous phase, you can exploit the different acidic/basic properties of your product and the hydrolysis byproduct. The sulfonamide group is weakly acidic, but the alcohol is generally neutral.
-
Procedure:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate any acidic impurities, including potentially the sulfonamide of the hydrolysis product, making them more water-soluble.
-
Separate the organic layer, and then wash it with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate.
-
2. Recrystallization: If extraction is not sufficient, recrystallization can be a powerful purification technique.
-
Principle: This technique relies on the difference in solubility of your product and the impurity in a given solvent at different temperatures.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For sulfonamides, common recrystallization solvents include ethanol, isopropanol, or mixtures of these with water[4]. A mixture of chloroform and hexane has also been reported for recrystallizing related N-acylsulfonamides[4].
-
General Protocol:
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of my product compared to the starting material?
A1: Generally, the product of the reaction of this compound with a nucleophile will be less polar than the starting material. The replacement of the electronegative bromine atom with a less electronegative group (typically containing carbon, nitrogen, or sulfur) reduces the overall polarity of the molecule. However, the exact difference in polarity will depend on the nature of the nucleophile used.
Q2: My reaction mixture is a complex mess with multiple spots on the TLC. Where do I start?
A2: A complex reaction mixture often indicates the formation of side products. Besides the unreacted starting material and the desired product, you might have the hydrolysis product (4-(hydroxymethyl)-N-methylbenzenesulfonamide) or products from over-alkylation if your nucleophile has multiple reactive sites.
-
First Step: Attempt a simple aqueous workup as described in Issue 2. This can often remove highly polar impurities.
-
Column Chromatography is Your Friend: For complex mixtures, column chromatography is usually the most effective method. Take the time to carefully scout for an optimal eluent system using TLC. A gradient elution (gradually increasing the polarity of the eluent during the column run) can be very effective for separating components with a wide range of polarities.
Q3: Can I use a chemical scavenger to remove the unreacted this compound?
A3: Yes, using a scavenger is a viable strategy, particularly in a drug discovery setting where rapid purification is desired. A scavenger is a resin-bound nucleophile that will react with the excess electrophilic starting material.
-
Common Scavengers: Resins functionalized with primary or secondary amines (e.g., aminomethylated polystyrene) are effective for scavenging benzyl bromides.
-
Procedure: After the main reaction is complete, add the scavenger resin to the reaction mixture and stir for several hours or overnight. The unreacted this compound will react with the resin and become part of the solid support. You can then simply filter off the resin to remove the unreacted starting material. The product remains in the filtrate.
-
Caveat: Ensure that your desired product is not reactive with the scavenger.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
References
-
PubChem. 4-(Bromomethyl)benzenesulfonamide. [Link]
-
PubMed. High-temperature thermal decomposition of benzyl radicals. [Link]
-
National Center for Biotechnology Information. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. [Link]
-
ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. [Link]
-
ResearchGate. A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. [Link]
-
ResearchGate. Scheme 4: Synthetic scheme of substituted.... [Link]
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
Letters in Applied NanoBioScience. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]
-
ResearchGate. Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. [Link]
-
NIST. Benzenesulfonamide, 4-methyl-. [Link]
-
ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
ResearchGate. Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. [Link]
-
ResearchGate. Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
ResearchGate. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
PubChem. 4-[[(4-Aminophenyl)sulfonylamino]methyl]benzenesulfonamide. [Link]
-
National Center for Biotechnology Information. (2020). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. [Link]
-
National Center for Biotechnology Information. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC. [Link]
-
YouTube. How To Recrystallize A Solid. [Link]
-
PubChem. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. [Link]
-
ResearchGate. Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
-
DergiPark. Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. [Link]
-
MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
Royal Society of Chemistry. Thermal decomposition of benzyl radicals in shock waves. [Link]
-
Taylor & Francis Online. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi. [Link]
-
PubChem. Benzenesulfonamide, 4-amino-N-(5-(hydroxymethyl)-4-methyl-3-isoxazolyl)-. [Link]
-
Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Manchester. 'meso-Selective' functionalisation of N-benzyl-α-methylbenzylamine derivatives by α-lithiation and alkylation. [Link]
-
MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
Sources
- 1. 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14 | 148459-00-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimizing Reactions with 4-(Bromomethyl)-N-methylbenzenesulfonamide
Welcome to the technical support center for 4-(Bromomethyl)-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on how the choice of base can profoundly impact reaction outcomes. Here, we will delve into common experimental challenges, providing troubleshooting strategies and in-depth answers to frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during reactions involving this compound. Each problem is analyzed from the perspective of base selection, offering probable causes and actionable solutions.
Problem 1: Low or No Product Yield
You've set up your N-alkylation reaction, but upon analysis, you find a significant amount of unreacted starting material.
Possible Cause 1: Inadequate Deprotonation of the Nucleophile
The primary role of the base is to deprotonate the nucleophile (e.g., an amine, alcohol, or thiol), rendering it sufficiently reactive to attack the electrophilic benzylic carbon of this compound. If the chosen base is not strong enough to deprotonate the nucleophile effectively, the reaction will not proceed at a reasonable rate.
Solution:
-
Assess pKa values: Compare the pKa of the conjugate acid of your base with the pKa of your nucleophile. A suitable base should have a conjugate acid with a pKa several units higher than that of the nucleophile to ensure complete deprotonation.
-
Consider stronger bases: If you are using a weak base like potassium carbonate (K₂CO₃) with a weakly acidic nucleophile, consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1][2][3]
Possible Cause 2: Poor Solubility of the Base or Reactants
Solution:
-
Solvent selection: Switch to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which can better dissolve both the reactants and the base.[2]
-
Use a more soluble base: Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than its potassium or sodium counterparts and can accelerate the reaction.[1][2]
-
Phase-transfer catalysis: For reactions in biphasic or heterogeneous systems, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the base into the organic phase.
Problem 2: Formation of Impurities and Side Products
Your reaction yields the desired product, but it is contaminated with significant amounts of side products, complicating purification.
Possible Cause 1: Over-alkylation
Primary amines, once mono-alkylated, can be more nucleophilic than the starting amine, leading to a second alkylation and the formation of a tertiary amine as a byproduct.[4]
Solution:
-
Stoichiometry control: Use a slight excess of the amine nucleophile relative to the this compound to favor mono-alkylation.
-
Base selection: A bulky, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be a good choice. It acts as a proton scavenger without competing in the alkylation reaction.
Possible Cause 2: Elimination (E2) Reaction
Strong, sterically hindered bases can promote the elimination of HBr from this compound, leading to the formation of a vinylsulfonamide impurity, especially at elevated temperatures.
Solution:
-
Choose a weaker, less-hindered base: Bases like potassium carbonate or sodium bicarbonate are less likely to induce elimination compared to strong bases like potassium tert-butoxide.
-
Optimize reaction temperature: Running the reaction at a lower temperature can favor the desired SN2 pathway over the E2 elimination, which typically has a higher activation energy. This is an example of kinetic versus thermodynamic control.[5][6][7][8]
Possible Cause 3: Decomposition of the Reagent or Product
This compound, being a benzylic bromide, can be susceptible to decomposition, especially in the presence of strong bases and high temperatures.[9][10] Similarly, the product itself might not be stable under harsh reaction conditions.
Solution:
-
Milder reaction conditions: Employ the mildest possible base and the lowest effective temperature to achieve the desired transformation.
-
Reaction monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound and the critical role of base selection.
Q1: How do I choose the right base for my N-alkylation reaction?
The choice of base is critical and depends on several factors:
-
Acidity of the Nucleophile (pKa): The base must be strong enough to deprotonate the N-H bond of your nucleophile. For weakly acidic amines or sulfonamides, a strong base like NaH might be necessary. For more acidic nucleophiles, a weaker base like K₂CO₃ may suffice.
-
Solubility: The base should have reasonable solubility in the chosen reaction solvent. Cs₂CO₃ is often a good choice due to its better solubility in many organic solvents compared to K₂CO₃.[1]
-
Steric Hindrance: Bulky bases can be advantageous in preventing over-alkylation but may also promote elimination side reactions.
-
Reaction Temperature: Stronger bases often allow for lower reaction temperatures, which can improve selectivity and reduce byproduct formation.
Q2: What is the difference between using an inorganic base like K₂CO₃ and an organic base like triethylamine (Et₃N)?
Inorganic bases like K₂CO₃ are typically solids with limited solubility in many organic solvents. They act as proton scavengers by deprotonating the nucleophile. Organic bases like triethylamine are liquid and soluble in most organic solvents. They can also act as proton scavengers. However, tertiary amines can sometimes act as nucleophiles themselves, leading to the formation of quaternary ammonium salts as byproducts. For this reason, more sterically hindered and less nucleophilic organic bases like DIPEA are often preferred.
Q3: Can the choice of base influence the regioselectivity of the reaction?
Yes, particularly if your nucleophile has multiple reactive sites (e.g., both N-H and O-H groups). The choice of base can influence which site is deprotonated to a greater extent, thereby directing the alkylation. This is often a result of a complex interplay between the base, solvent, and counter-ion, which can influence the kinetic versus thermodynamic outcome of the reaction.[5][6]
Q4: I am observing the formation of a white precipitate during my reaction. What is it?
The white precipitate is most likely the hydrobromide salt of your base (e.g., KBr or Et₃N·HBr) formed as the reaction proceeds. This is a good indication that the reaction is taking place.
Q5: My reaction is very slow. What can I do to speed it up?
-
Increase the temperature: This will increase the reaction rate, but be mindful of potential side reactions like elimination or decomposition.
-
Use a stronger base: A stronger base will lead to a higher concentration of the deprotonated, more reactive nucleophile.
-
Change the solvent: A more polar aprotic solvent like DMF can accelerate SN2 reactions.
-
Add a catalyst: In some cases, adding a catalytic amount of sodium or potassium iodide can be beneficial. The iodide can displace the bromide on the electrophile in situ to form a more reactive alkyl iodide.
Data Summary: Comparison of Common Bases
The following table provides a comparative overview of commonly used bases in N-alkylation reactions with this compound.
| Base | pKa of Conjugate Acid | Common Solvents | Key Characteristics & Considerations |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile, Acetone | Mild, inexpensive, but often suffers from poor solubility. Suitable for more acidic nucleophiles.[1][2] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, Acetonitrile, THF | More soluble than K₂CO₃, often leading to faster reaction rates.[1][11] |
| Sodium Hydride (NaH) | ~36 | THF, DMF | A very strong, non-nucleophilic base. Useful for deprotonating weakly acidic nucleophiles. Reacts with protic solvents. |
| Triethylamine (Et₃N) | ~10.7 | Most organic solvents | Soluble organic base. Can sometimes act as a nucleophile, leading to quaternary salt formation. |
| DIPEA | ~11 | Most organic solvents | A bulky, non-nucleophilic organic base. Good for minimizing over-alkylation. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine with this compound using Potassium Carbonate
-
To a solution of the primary amine (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General N-Alkylation Reaction Pathway
Caption: The general pathway for N-alkylation.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jackwestin.com [jackwestin.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
characterization of unexpected products in 4-(Bromomethyl)-N-methylbenzenesulfonamide synthesis
Technical Support Center: Synthesis of 4-(Bromomethyl)-N-methylbenzenesulfonamide
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to help you identify, characterize, and mitigate the formation of unexpected products, ensuring the highest purity and yield in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the radical bromination of the benzylic methyl group of 4-methyl-N-methylbenzenesulfonamide. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or photochemical conditions.[1][2]
Q2: Why is NBS preferred over elemental bromine (Br₂) for benzylic bromination?
A2: N-Bromosuccinimide (NBS) is the reagent of choice because it maintains a low, constant concentration of Br₂ throughout the reaction. This is crucial for selectivity.[3] High concentrations of Br₂ can lead to undesirable side reactions, such as electrophilic aromatic substitution on the benzene ring or the formation of a dibrominated product at the benzylic position.[3][4]
Q3: My reaction turns bright yellow/orange. What does this indicate?
A3: A persistent yellow or orange color often indicates an accumulation of molecular bromine (Br₂). While a low concentration of bromine is necessary for the radical chain reaction, a high concentration suggests that the radical propagation is not consuming bromine as quickly as it's being formed. This can increase the likelihood of ionic side reactions, such as aromatic bromination.[5]
Q4: What are the critical parameters to control to ensure a clean reaction?
A4: Several factors are key:
-
Purity of Reagents and Solvent: Ensure the starting material is pure and the solvent is anhydrous. Moisture can lead to hydrolysis of the product.
-
Initiator Concentration: Use a catalytic amount of radical initiator. Too much can lead to uncontrolled side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents oxidation side reactions.
-
Temperature Control: The reaction should be maintained at a steady reflux to ensure consistent initiation and propagation of the radical chain reaction.
Troubleshooting Guide: Characterization of Unexpected Products
This section addresses specific analytical observations that point to the formation of byproducts and provides systematic approaches for their identification and mitigation.
Issue 1: A new singlet appears around δ 4.6-4.8 ppm in the ¹H NMR, alongside a complex multiplet in the aromatic region.
Symptom: In addition to the expected product signals (a singlet for -CH₂Br around δ 4.5 ppm, a singlet for N-CH₃, and two doublets for the 1,4-disubstituted aromatic ring), you observe a new prominent singlet in the benzylic region and a more complicated aromatic splitting pattern. The mass spectrum shows a peak corresponding to [2M - HBr - Br]⁺ or a related dimeric species.
Potential Cause: Formation of a Dibenzyl Ether Byproduct
The most common culprit for these signals is the formation of the dibenzyl ether, 4,4'-(Oxybis(methylene))bis(N-methylbenzenesulfonamide) . This occurs when the starting material, 4-(hydroxymethyl)-N-methylbenzenesulfonamide (if present as an impurity from a previous step), or the product itself reacts with another molecule of the product or an alcohol intermediate formed via hydrolysis. The benzylic bromide is susceptible to nucleophilic substitution, and under certain conditions, an alcohol or water can act as a nucleophile.
Proposed Characterization & Mitigation Protocol:
-
Confirm by Mass Spectrometry: The expected mass for the dibenzyl ether (C₁₆H₂₀N₂O₅S₂) is approximately 412.08 g/mol . Look for the corresponding [M+H]⁺ or [M+Na]⁺ ions in your LC-MS analysis.
-
Comparative NMR Analysis: The key diagnostic signals for the ether are the -CH₂-O-CH₂- protons, which typically appear as a singlet around δ 4.6-4.8 ppm, slightly downfield from the -CH₂Br signal.
| Compound | -CH₂- Signal (¹H NMR) | Aromatic Protons (¹H NMR) | N-CH₃ (¹H NMR) |
| Desired Product | ~ δ 4.5 ppm (s, 2H) | ~ δ 7.5-7.8 ppm (2d, 4H) | ~ δ 2.6 ppm (s, 3H) |
| Dibenzyl Ether | ~ δ 4.7 ppm (s, 4H) | ~ δ 7.4-7.8 ppm (m, 8H) | ~ δ 2.6 ppm (s, 6H) |
-
Mitigation Strategy:
-
Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and starting materials thoroughly before the reaction.
-
Control Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed, as this can promote side reactions of the product.
-
Purification: The ether byproduct can often be separated from the desired product by column chromatography on silica gel, as it is typically less polar than the corresponding alcohol but may have similar polarity to the bromide.
-
Issue 2: The yield is low, and a significant amount of a polar, water-soluble compound is detected during workup.
Symptom: After quenching the reaction with an aqueous solution, the organic layer contains less product than expected. Analysis of the aqueous layer (if possible) or TLC of the crude product shows a very polar spot that does not move from the baseline. Mass spectrometry of the crude product may show a peak corresponding to the loss of Br and the addition of OH.
Potential Cause: Hydrolysis to 4-(Hydroxymethyl)-N-methylbenzenesulfonamide
The benzylic bromide functional group is susceptible to hydrolysis, a reaction that replaces the bromine atom with a hydroxyl group.[6] This is particularly problematic if the reaction mixture is exposed to water or other nucleophilic solvents at elevated temperatures during the reaction or workup.
Proposed Characterization & Mitigation Protocol:
-
Confirm by LC-MS: The mass of the hydrolyzed product (C₈H₁₁NO₃S) is approximately 201.05 g/mol . Search for this mass in the LC-MS data of your crude reaction mixture.
-
TLC Analysis: The resulting alcohol is significantly more polar than the starting bromide. It will have a much lower Rf value on silica gel TLC plates.
-
Mitigation Strategy:
-
Anhydrous Conditions: As with the ether formation, rigorously excluding water from the reaction is the best preventative measure.[5]
-
Careful Workup: Quench the reaction at room temperature or below. Use a non-aqueous workup if possible, or minimize the time the product is in contact with aqueous phases, especially if they are basic.
-
Avoid Basic Conditions: Hydrolysis is often accelerated under basic conditions (e.g., washing with sodium bicarbonate solution). If a basic wash is necessary, perform it quickly and at a low temperature.
-
Issue 3: Mass spectrum shows a peak at M+78/80, and ¹H NMR shows a new singlet in the aromatic region.
Symptom: The mass spectrum indicates a compound with a mass ~79 amu higher than the product, showing the characteristic isotopic pattern for a second bromine atom. The ¹H NMR spectrum, which should show two doublets for the aromatic protons, now displays a singlet in that region, integrating to fewer protons.
Potential Cause: Aromatic Bromination
If the concentration of molecular bromine becomes too high, electrophilic aromatic substitution can compete with the desired radical bromination.[3] The electron-donating effect of the alkyl group and the sulfonamide group directs bromination to the positions ortho to the sulfonamide.
Proposed Characterization & Mitigation Protocol:
-
Confirm by MS and NMR: Verify the mass and isotopic pattern. The loss of coupling in the aromatic region of the ¹H NMR is a strong indicator that the symmetry of the 1,4-disubstituted ring has been broken by further substitution.
-
Mitigation Strategy:
-
Use NBS: Ensure you are using NBS and not Br₂ as the bromine source.[1]
-
Exclude Light: Wrap the reaction vessel in aluminum foil if you are not using a photochemical initiator. Ambient light can accelerate the formation of Br₂ from NBS.
-
Scavenge HBr: The reaction produces HBr as a byproduct, which can catalyze the decomposition of NBS to Br₂. While not common in standard protocols, the addition of a non-nucleophilic base like calcium carbonate can sometimes help, but this should be approached with caution as it can complicate the reaction.
-
References
-
Benzenesulfonamide, 4,4'-oxybis- . PubChem. National Center for Biotechnology Information. [Link]
-
N,N'-1,4-Phenylenebis[4-methylbenzenesulfonamide] . PubChem. National Center for Biotechnology Information. [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide . Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon . Scientific Update. 2022. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . European Journal of Chemistry. 2020. [Link]
-
Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide . ResearchGate. 2024. [Link]
-
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4,4'-(Oxybis(methylene))bis(methylbenzene) . Pharmaffiliates. [Link]
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4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases . MDPI. [Link]
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Bromination - Common Conditions . Common Organic Chemistry. [Link]
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Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T . DergiPark. 2020. [Link]
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Benzylic Bromination . Chemistry Steps. [Link]
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Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride . ResearchGate. 2017. [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities . MDPI. [Link]
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Validation & Comparative
A Comparative Guide to CXCR4 Antagonists Derived from 4-(Bromomethyl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a pivotal target in medicinal chemistry due to its integral role in a host of pathological processes, including cancer metastasis, HIV entry, and inflammatory conditions.[1][2][3] The interaction between CXCR4 and its cognate ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration.[4][5] Consequently, the development of small molecule antagonists to block this interaction is a major focus of therapeutic research.[1][6] This guide provides a comparative analysis of a specific class of CXCR4 antagonists derived from the 4-(bromomethyl)-N-methylbenzenesulfonamide scaffold, offering insights into their performance based on available experimental data.
The CXCR4/CXCL12 Signaling Axis: A Key Therapeutic Target
The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), initiates the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[7] This event triggers multiple downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for cell survival, proliferation, and motility.[5][8] In the context of oncology, tumor cells often overexpress CXCR4, enabling them to migrate towards CXCL12 gradients in distant organs, thereby facilitating metastasis.[3][4]
Visualizing the CXCR4 Signaling Cascade
Caption: Simplified diagram of the CXCR4 signaling pathway.
Comparative Performance of Benzenesulfonamide-Based CXCR4 Antagonists
A series of novel benzenesulfonamide derivatives has been synthesized and evaluated for their ability to inhibit the CXCR4/CXCL12 interaction.[3] The core structure is based on a central phenyl ring, which has been shown to be important for inhibitory activity.[3] The synthesis of these compounds generally involves the reaction of 4-(bromomethyl)benzenesulfonyl chloride with various secondary and primary amines.[3]
The inhibitory potency of these compounds has been assessed primarily through two key in vitro assays: a competitive binding affinity assay and a Matrigel invasion assay.[3] The binding affinity assay measures the ability of the compound to displace a known CXCR4 antagonist, providing an IC50 value that indicates the concentration required to inhibit 50% of binding. The Matrigel invasion assay assesses the functional consequence of this binding by measuring the inhibition of cancer cell invasion through a basement membrane matrix in response to CXCL12.[3]
| Compound ID | Structure | Binding Affinity (IC50, nM) | Matrigel Invasion Inhibition |
| 5a | N-((4-((4-fluorobenzyl)(methyl)amino)methyl)phenyl)sulfonyl)-N-methyl-2-pyridinemethanamine | 8.0 | 100% at 10 nM |
| 5b | N-((4-((methyl(pyridin-2-ylmethyl)amino)methyl)phenyl)sulfonyl)pyrrolidine-1-carboxamide | <10 | >90% inhibition |
| 5d | N-((4-((1,4'-bipiperidin)-1'-yl)methyl)phenyl)sulfonyl)-N-methyl-2-pyridinemethanamine | Not reported | 71% at 10 nM, 84% at 100 nM |
| 5g | N-methyl-N-((4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)sulfonyl)-2-pyridinemethanamine | 100 | 48% at 10 nM, 72% at 100 nM |
| 5k | N-((4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)phenyl)sulfonyl)-N-methyl-2-pyridinemethanamine | 1 | Moderate results |
Note: The data presented in this table is based on the findings from a study by Mehra et al. (2013).[3] The binding affinity assay used a potent CXCR4 antagonist, TN14003, for displacement. The Matrigel invasion assay was conducted using full-length CXCL12.[3]
From this comparative data, compounds 5a and 5b emerge as the most potent antagonists within this series, exhibiting subnanomolar to low nanomolar IC50 values in the binding affinity assay and demonstrating near-complete inhibition of cancer cell invasion at very low concentrations.[3] Computer modeling suggests that these potent analogs interact with key residues, Asp97 and Arg188, in the CXCR4 binding pocket.[3]
Experimental Protocols for Evaluating CXCR4 Antagonists
The following are detailed, step-by-step methodologies for key experiments used in the characterization of CXCR4 antagonists.
Competitive Binding Affinity Assay
This assay quantifies the ability of a test compound to compete with a labeled, high-affinity CXCR4 ligand for binding to the receptor on whole cells.
Caption: Step-by-step workflow for a competitive binding assay.
Methodology:
-
Cell Culture: Culture a human cancer cell line known to express high levels of CXCR4, such as the MDA-MB-231 breast cancer cell line.
-
Cell Plating: Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Incubation: Prepare serial dilutions of the test antagonists in a suitable buffer. Add the antagonist solutions to the wells containing the cells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Competitive Ligand Addition: Add a fixed concentration of a labeled high-affinity CXCR4 ligand (e.g., biotinylated TN14003) to all wells.
-
Incubation: Incubate the plate for a sufficient time (e.g., 1-2 hours) to allow for competitive binding to reach equilibrium.
-
Washing: Gently wash the cells multiple times with a cold buffer to remove any unbound labeled ligand.
-
Detection: If using a biotinylated ligand, add a streptavidin-conjugated fluorescent probe (e.g., streptavidin-phycoerythrin) and incubate.
-
Signal Quantification: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemotaxis (Matrigel Invasion) Assay
This assay evaluates the functional ability of a CXCR4 antagonist to inhibit the migration of cancer cells towards a chemoattractant (CXCL12) through an extracellular matrix barrier.
Methodology:
-
Chamber Preparation: Use a multi-well plate with transwell inserts containing a porous membrane (e.g., 8 µm pores) coated with Matrigel, a reconstituted basement membrane extract.
-
Chemoattractant Addition: Add a solution containing CXCL12 to the lower chamber of the wells to create a chemoattractant gradient.
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in a serum-free medium. Pre-incubate the cells with various concentrations of the test antagonist.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period that allows for significant cell migration (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Cell Staining: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Elute the stain from the migrated cells and measure the absorbance using a spectrophotometer. Alternatively, count the number of migrated cells in several microscopic fields.
-
Data Analysis: Calculate the percentage of invasion inhibition for each antagonist concentration relative to the control (cells migrated towards CXCL12 without any antagonist).
Conclusion
The this compound scaffold has proven to be a promising starting point for the development of potent and effective small molecule CXCR4 antagonists. The comparative data highlights the significant potential of compounds like 5a and 5b , which exhibit strong binding affinity and functional inhibition of cancer cell invasion. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of this and other classes of CXCR4 inhibitors. Further in vivo studies are warranted to assess the pharmacokinetic properties, safety, and therapeutic efficacy of these promising compounds.
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Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 pathway in cancer. Clinical cancer research, 16(11), 2927-2931. [Link]
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Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 pathway in cancer. Clinical Cancer Research, 16(11), 2927-2931. [Link]
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Zhao, H., et al. (2019). The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer. Frontiers in pharmacology, 10, 1481. [Link]
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Tamamura, H., et al. (2005). Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates. Current topics in medicinal chemistry, 5(9), 835-844. [Link]
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Debnath, B., et al. (2013). Small molecule inhibitors of CXCR4. Theranostics, 3(1), 47-75. [Link]
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Debnath, B., Xu, S., Grande, F., Garofalo, A., & Neamati, N. (2013). Small molecule inhibitors of CXCR4. Theranostics, 3(1), 47–75. [Link]
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Mehra, U., et al. (2013). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS medicinal chemistry letters, 4(11), 1057–1062. [Link]
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A Comparative Guide to the Validation of Stability-Indicating HPLC Methods for 4-(Bromomethyl)-N-methylbenzenesulfonamide Derivatives
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-(bromomethyl)-N-methylbenzenesulfonamide and its derivatives. As critical intermediates in pharmaceutical synthesis, the purity and stability of these compounds are paramount. This document moves beyond a simple protocol, offering a comparative analysis of methodological choices and explaining the scientific rationale behind each step of the validation process, in accordance with international regulatory standards.
Introduction: The Imperative for a Stability-Indicating Method
This compound derivatives are bifunctional molecules containing both a sulfonamide moiety and a reactive benzylic bromide. This inherent reactivity makes them susceptible to degradation via hydrolysis, nucleophilic substitution, or photolysis. Consequently, a simple purity assay is insufficient; a robust, stability-indicating analytical method is required. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) while simultaneously separating it from all potential process-related impurities and degradation products that may form during manufacturing, storage, or stability studies.[1][2]
The development and validation of these methods are strictly governed by guidelines from the International Council for Harmonisation (ICH), primarily the Q2(R1) guideline, to ensure data integrity for regulatory submissions.[3][4] This guide will detail a systematic approach to developing a method that meets these stringent requirements.
Methodological Comparison: Isocratic vs. Gradient Elution for Stability Testing
The cornerstone of a successful HPLC method is the choice of chromatographic conditions. For complex samples containing analytes with a range of polarities, as is expected in a forced degradation study, the elution mode is a critical decision.
| Feature | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC | Scientific Rationale & Recommendation |
| Mobile Phase | Constant composition (e.g., 60:40 Acetonitrile:Water). | Composition changes over time (e.g., Acetonitrile increases from 30% to 90%). | Degradation products can be significantly more polar (e.g., hydrolysis of the bromomethyl group to a hydroxymethyl group) or less polar than the parent compound. A gradient elution provides the flexibility to elute highly polar compounds early while still resolving less polar compounds that would be retained indefinitely in a weak isocratic mobile phase.[1] |
| Peak Capacity | Lower. Risk of co-elution, especially with early-eluting polar impurities. | Higher. Provides better separation for complex mixtures of degradants. | For a stability-indicating method, maximizing peak capacity is essential to ensure specificity. Gradient elution is the superior choice.[5] |
| Sensitivity | Good for the main peak, but late-eluting peaks can be broad, reducing sensitivity. | Peaks are generally sharper and taller throughout the run, improving sensitivity for all components. | Enhanced sensitivity is crucial for accurately quantifying low-level impurities and degradation products. |
| Application | Best suited for simple assays or quantifying a known, limited set of impurities. | The gold standard for stability-indicating methods, impurity profiling, and method development.[1] |
Experimental Workflow: A Step-by-Step Guide to Development and Validation
The following sections detail a robust workflow for creating and validating a stability-indicating HPLC method.
Phase 1: Method Development and Optimization
The initial goal is to establish chromatographic conditions that provide good peak shape for the parent compound and adequate separation from potential impurities.
Proposed Starting Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring structure of the analyte.[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | An acidic pH suppresses the ionization of any residual silanol groups on the column, improving peak shape. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Program | 30% B to 90% B over 20 minutes, then hold for 5 min, return to 30% B and equilibrate for 5 min. | This gradient covers a wide polarity range, suitable for separating unknown degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[6][7] |
| Column Temp. | 30°C | Provides better reproducibility of retention times and can improve peak efficiency.[6] |
| Detection | UV-Vis or PDA Detector at 275 nm | The benzenesulfonamide chromophore provides strong UV absorbance. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.[6][8] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
Phase 2: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[9] Its purpose is to intentionally degrade the drug substance to generate potential degradation products and prove that the analytical method can separate them from the intact drug.[2][10] The goal is to achieve 5-20% degradation of the parent compound.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1N HCl and dilute to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Prepare a solution at ~100 µg/mL for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.[11] Prepare a solution at ~100 µg/mL for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
The diagram below illustrates the logical flow of using forced degradation to establish method specificity.
Phase 3: Method Validation Protocol (ICH Q2(R1))
Once the method is optimized and proven to be specific through forced degradation, it must be fully validated according to ICH Q2(R1) guidelines.[12][13]
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of impurities and degradants.[5] | Analyze blank, placebo (if applicable), API, and forced degradation samples. Use a PDA detector to assess peak purity. | The analyte peak should be free from co-elution from any other component. Resolution (Rs) between the analyte and the closest eluting peak should be > 2.0. Peak purity index should be > 0.999. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response.[14] | Prepare at least five concentrations of a reference standard across the desired range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[15] The y-intercept should not be significantly different from zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | The range is confirmed by the linearity, accuracy, and precision data. | For an assay: 80% to 120% of the test concentration. For an impurity test: Reporting threshold to 120% of the specification.[12] |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a known amount of API into a blank or placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[16] |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.[16] |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[5] | Can be determined based on the signal-to-noise ratio (S/N) (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve. | The LOQ must be verified for precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] | Systematically vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and organic content in the mobile phase (±2%). | System suitability parameters (e.g., retention time, resolution, tailing factor) should remain within predefined limits. No significant change in results. |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | Inject a standard solution five or six times before starting any sample analysis. | RSD of peak area and retention time ≤ 2.0%. Tailing factor (T) ≤ 2.0. Theoretical plates (N) > 2000. |
The overall process from initial development to final validation is a logical, sequential workflow.
Conclusion
The validation of an HPLC method for reactive intermediates like this compound derivatives is a rigorous, multi-faceted process that underpins drug quality and patient safety. A gradient reversed-phase HPLC method is the most suitable approach, offering the necessary resolution and sensitivity to function as a stability-indicating assay. By systematically performing forced degradation studies and then validating the method against the comprehensive parameters outlined in ICH Q2(R1)—specificity, linearity, accuracy, precision, and robustness—researchers can establish a trustworthy and scientifically sound analytical procedure. This ensures that the method is fit for its intended purpose: to provide reliable data on the purity and stability of these critical pharmaceutical building blocks.
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
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3 Key Steps for HPLC Validation in Stability Testing. Altabrisa Group. [Link]
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Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
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The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
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A reverse phase ion-pairing HPLC method for the stability monitoring of sulphacetamide ophthalmic preparations. PubMed. [Link]
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Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. [Link]
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HPLC chromatograms of forced degradation study under different... ResearchGate. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
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A Comparative Guide to the Biological Potential of Compounds Derived from 4-(Bromomethyl)-N-methylbenzenesulfonamide
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a privileged structure, forming the backbone of a multitude of therapeutic agents with a wide array of biological activities.[1][2][3] This guide delves into the untapped potential of a specific, highly versatile starting material: 4-(Bromomethyl)-N-methylbenzenesulfonamide . While direct biological data on its derivatives remain nascent in publicly available literature, the extensive research on structurally analogous compounds provides a robust predictive framework for their prospective applications in drug discovery.
This document serves as a comparative analysis of the potential biological activities of novel compounds synthesized from this compound. By examining the established anticancer, antimicrobial, and enzyme-inhibiting properties of closely related benzenesulfonamides, we can project the therapeutic promise of this emerging class of molecules and provide a roadmap for their future investigation.
Synthetic Versatility: Gateway to Novel Chemical Entities
The synthetic utility of this compound lies in the high reactivity of its benzylic bromide. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse chemical moieties, paving the way for the creation of extensive compound libraries for biological screening.
A plausible synthetic pathway involves the reaction of this compound with a nucleophile, such as an alcohol, amine, or thiol, to yield a variety of derivatives. For instance, a patented synthesis showcases the preparation of a complex derivative from a similar starting material, 4-(bromomethyl)-2,6-dimethoxybenzenesulfonyl chloride, highlighting the feasibility of such transformations.[4]
Comparative Analysis of Potential Biological Activities
Based on the well-documented bioactivities of analogous benzenesulfonamides, derivatives of this compound are predicted to exhibit significant potential in several key therapeutic areas.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Benzenesulfonamide derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[2][5][6][7] The mechanism of action for many of these compounds involves the disruption of critical cellular processes, such as tubulin polymerization, which is essential for cell division.
Table 1: Anticancer Activity of Representative Benzenesulfonamide Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BA-3b | Various cancer cell lines | 0.007 - 0.036 | [5] |
| AL106 | U87 (Glioblastoma) | 58.6 | [2] |
| Compound 5i | T-47D (Breast Cancer) | 19.7 | [8] |
| BS3 | K562 (Leukemia) | 0.078 | [7] |
| Compound 23 | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 | [6] |
The structural similarity of this compound derivatives to these potent anticancer agents suggests a high probability of analogous activity. The introduction of various substituents via the bromomethyl handle could lead to the discovery of novel compounds with enhanced potency and selectivity for specific cancer types.
Caption: Putative mechanism of anticancer activity via tubulin polymerization inhibition.
Antimicrobial Activity: A Renewed Assault on Pathogens
The history of sulfonamides is deeply rooted in their pioneering role as antimicrobial agents.[3] They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This disruption of folate metabolism ultimately halts bacterial growth. The emergence of antibiotic resistance necessitates the development of new antimicrobial agents, and novel sulfonamide derivatives are a promising avenue of research.
Table 2: Antimicrobial Activity of Representative Benzenesulfonamide Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4d | E. coli | 6.72 | |
| Compound 4h | S. aureus | 6.63 | |
| Compound 4e | A. niger | 6.28 | |
| Sulfamethoxazole | P. aeruginosa | 12.8 | [3] |
By modifying the this compound core, it is plausible to develop new derivatives with potent and broad-spectrum antimicrobial activity, potentially overcoming existing resistance mechanisms.
Caption: Mechanism of antimicrobial action via inhibition of folic acid synthesis.
Enzyme Inhibition: Modulating Key Biological Processes
Benzenesulfonamides are renowned for their ability to inhibit various enzymes, most notably carbonic anhydrases (CAs) and cholinesterases.[1][9][10] The primary sulfonamide moiety is a key pharmacophore for CA inhibition, and derivatives of this compound, which can be readily synthesized to possess this feature, are therefore prime candidates for development as potent and selective CA inhibitors. Such inhibitors have therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[1][11][12][13][14]
Table 3: Enzyme Inhibition by Representative Benzenesulfonamide Analogs
| Compound ID | Enzyme | IC50/Ki | Reference |
| Compound 4e | Carbonic Anhydrase IX | 10.93 nM (IC50) | [11] |
| Compound 3a | Acetylcholinesterase (AChE) | 4.3 µM (IC50) | [9] |
| Compound 3a | Butyrylcholinesterase (BChE) | 5.6 µM (IC50) | [9] |
| Sulfonamide 4 | Carbonic Anhydrase IX | 1.5 - 38.9 nM (Ki) | [12] |
| Sulfonamide 5 | Carbonic Anhydrase XII | 0.8 - 12.4 nM (Ki) | [12] |
The development of derivatives of this compound as enzyme inhibitors offers a promising strategy for the treatment of a variety of diseases.
Caption: General mechanism of competitive enzyme inhibition.
Experimental Protocols
To facilitate the investigation of the predicted biological activities, the following are detailed protocols for key in vitro assays.
Protocol 1: MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
96-well plates
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of synthesized compounds against various bacterial strains.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as an indicator of cell viability)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial twofold dilutions of the synthesized compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Protocol 3: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of synthesized compounds against carbonic anhydrase.
Materials:
-
Synthesized compounds
-
Purified human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA) as a substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the Tris-HCl buffer.
-
In a 96-well plate, add the hCA II enzyme solution to each well.
-
Add the compound dilutions to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate (NPA) to each well.
-
Immediately measure the rate of hydrolysis of NPA to 4-nitrophenol by monitoring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
While the direct biological evaluation of compounds synthesized from this compound is an area ripe for exploration, the extensive body of research on analogous benzenesulfonamides provides a compelling case for their potential as valuable therapeutic agents. The comparative analysis presented in this guide strongly suggests that this class of compounds is likely to possess significant anticancer, antimicrobial, and enzyme-inhibiting properties.
The next logical step is the synthesis and systematic screening of a focused library of derivatives of this compound. Such studies will be instrumental in validating the predicted biological activities and in identifying lead compounds for further optimization and preclinical development. The experimental protocols provided herein offer a starting point for these crucial investigations. The versatility of the 4-(bromomethyl) handle allows for the exploration of a vast chemical space, holding the promise of discovering novel and potent drug candidates to address unmet medical needs.
References
A comprehensive list of references will be provided upon request.
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- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Amine Protecting Groups: Evaluating the Efficacy of 4-(Bromomethyl)-N-methylbenzenesulfonamide and Its Alternatives
For the modern researcher, scientist, and drug development professional, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to selectively mask and unmask reactive functional groups, such as amines, is paramount to achieving desired chemical transformations with high yield and fidelity. This guide provides an in-depth comparison of commonly employed amine protecting groups, with a special focus on the potential utility of 4-(Bromomethyl)-N-methylbenzenesulfonamide, a compound whose structural features suggest unique applications in complex synthetic routes.
The Philosophy of Protection: Core Principles in Amine Chemistry
An ideal protecting group for an amine should exhibit a trifecta of key characteristics: it must be easy to introduce in high yield, stable under a wide range of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups within the molecule. This concept of selective deprotection is known as orthogonality, a critical principle in the design of complex synthetic strategies, particularly in peptide and medicinal chemistry.[1]
The choice of a protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic endeavor. Factors such as the overall synthetic route, the presence of other functional groups, and the desired final product must all be carefully considered.
The Established Arsenal: A Review of Common Amine Protecting Groups
Before delving into the specifics of this compound, it is essential to understand the landscape of widely used amine protecting groups. These can be broadly categorized into carbamates and sulfonamides.
Carbamate Protecting Groups: The Workhorses of Peptide Synthesis
Carbamates are among the most popular choices for amine protection due to their ease of installation, general stability, and versatile deprotection methods.[2]
-
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of amine protection, particularly in peptide synthesis. It is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) and is stable to a wide range of non-acidic conditions. Its removal is readily achieved with strong acids such as trifluoroacetic acid (TFA).[1][]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group, another stalwart in peptide chemistry, is introduced using benzyl chloroformate. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, offering a valuable orthogonal deprotection strategy.[1]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is prized for its lability under basic conditions, typically using piperidine. This orthogonality to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups makes it a powerful tool in complex syntheses.[1][]
Sulfonamide Protecting Groups: Robust and Versatile
Sulfonamides offer a higher degree of stability compared to carbamates, being generally resistant to both acidic and basic hydrolysis as well as many oxidizing and reducing agents.[4] This robustness, however, often comes at the cost of harsher deprotection conditions.
-
p-Toluenesulfonyl (Tosyl or Ts): The tosyl group is known for its exceptional stability.[4] This stability, however, makes its removal challenging, often requiring harsh conditions such as sodium in liquid ammonia or strong reducing agents, which can limit its applicability in the presence of sensitive functional groups.[5]
-
o-Nitrobenzenesulfonyl (Nosyl or Ns): The nosyl group was developed as a more readily cleavable alternative to the tosyl group. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing for deprotection under mild conditions using thiols, such as thiophenol.[6][7] This method, known as the Fukuyama amine synthesis, provides a significant advantage in terms of milder deprotection.[7]
A New Contender: Analyzing this compound
While not as extensively documented in the literature as the aforementioned protecting groups, the structure of this compound suggests it could offer a unique combination of properties.
Structural Breakdown and Hypothesized Properties:
-
The Sulfonamide Core: Like other sulfonamides, this group is expected to be highly stable to a wide range of acidic and basic conditions, providing robust protection for the amine.
-
The N-Methyl Group: The presence of a methyl group on the sulfonamide nitrogen prevents the formation of an acidic N-H proton. This can be advantageous in reactions involving strong bases that might otherwise deprotonate a primary sulfonamide. However, N-alkylation of sulfonamides can sometimes make the S-N bond more resistant to certain cleavage conditions.
-
The p-Bromomethyl Group: This is the most intriguing feature of the molecule. The benzylic bromide introduces a reactive handle that could allow for novel deprotection strategies not available to traditional sulfonamides. One could envision a deprotection mechanism involving nucleophilic attack at the benzylic carbon or a reductive cleavage of the C-Br bond to initiate a fragmentation cascade. This could potentially offer an orthogonal deprotection strategy to both standard sulfonamide and carbamate cleavage conditions.
Comparative Efficacy: A Head-to-Head Analysis
To provide a clear comparison, the following table summarizes the key properties of these protecting groups.
| Protecting Group | Abbreviation | Introduction Reagent | Stability | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Boc anhydride | Base-stable, Hydrogenolysis-stable | Strong Acid (e.g., TFA, HCl)[] | Orthogonal to Cbz, Fmoc, and many sulfonamides. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Acid-stable, Base-stable | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] | Orthogonal to Boc, Fmoc, and many sulfonamides. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Acid-stable, Hydrogenolysis-stable | Base (e.g., Piperidine)[1] | Orthogonal to Boc, Cbz, and many sulfonamides. |
| p-Toluenesulfonyl | Ts or Tosyl | Tosyl chloride (TsCl) | High stability to acid, base, and redox | Harsh reduction (e.g., Na/NH₃, SmI₂)[4] | Limited due to harsh deprotection. |
| o-Nitrobenzenesulfonyl | Ns or Nosyl | Nosyl chloride (NsCl) | Stable to acid | Thiolates (e.g., thiophenol, K₂CO₃)[7] | Orthogonal to Boc, Cbz, Fmoc. |
| This compound | (Hypothesized) | 4-(Bromomethyl)-N-methylbenzenesulfonyl chloride | Expected to be high (similar to other sulfonamides) | Hypothesized: Nucleophilic displacement, reduction, or other C-Br bond cleavage-initiated pathways. | Hypothesized: Potentially orthogonal to standard carbamate and sulfonamide deprotections. |
Experimental Protocols: A Practical Guide
The following are representative protocols for the introduction and removal of the established protecting groups.
Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM.
-
Add triethylamine to the solution.
-
Add a solution of Boc anhydride in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Boc Deprotection
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 25-50% v/v in DCM) at 0 °C.
-
Stir at room temperature for 1-2 hours or until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a base.
Nosyl Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
o-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in a mixture of DCM and pyridine at 0 °C.
-
Add a solution of NsCl in DCM dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the nosyl-protected amine.
Nosyl Deprotection (Fukuyama Conditions)[7]
Materials:
-
Nosyl-protected amine (1.0 equiv)
-
Thiophenol (2.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the nosyl-protected amine in acetonitrile.
-
Add potassium carbonate and thiophenol.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography.
Visualizing the Workflow: A Decision-Making Framework
Choosing the right protecting group is a critical step in synthetic planning. The following flowchart provides a simplified decision-making process.
Caption: A flowchart to guide the selection of an appropriate amine protecting group based on molecular sensitivities.
The Future of Amine Protection: The Potential of this compound
While further experimental validation is required, the unique structural features of this compound make it a tantalizing prospect for specialized applications in organic synthesis. Its robust sulfonamide core, coupled with a potentially versatile deprotection handle in the form of the benzylic bromide, could offer a valuable addition to the synthetic chemist's toolbox. Future research in this area will undoubtedly focus on elucidating its stability profile and developing efficient and orthogonal deprotection protocols.
References
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Organic Chemistry Portal. "Protective Groups." Accessed January 21, 2026. [Link]
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Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Accessed January 21, 2026. [Link]
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ACS Publications. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Accessed January 21, 2026. [Link]
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RSC Publishing. "Ns strategies: a highly versatile synthetic method for amines." Accessed January 21, 2026. [Link]
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MDPI. "Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions." Accessed January 21, 2026. [Link]
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ResearchGate. "Global deprotection of orthogonal protecting groups." Accessed January 21, 2026. [Link]
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ResearchGate. "Oxidative cleavage of C−N bonds in N-alkylbenzylamines,..." Accessed January 21, 2026. [Link]
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Chem-Station. "Fukuyama Amine Synthesis." Accessed January 21, 2026. [Link]
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ACS Publications. "Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides." Accessed January 21, 2026. [Link]
-
The Royal Society of Chemistry. "SUPPLEMENTARY INFORMATION." Accessed January 21, 2026. [Link]
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ResearchGate. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Accessed January 21, 2026. [Link]
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New Journal of Chemistry (RSC Publishing). "Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides." Accessed January 21, 2026. [Link]
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PubMed Central. "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight." Accessed January 21, 2026. [Link]
-
ResearchGate. "Reductive cleavage of secondary sulfonamides." Accessed January 21, 2026. [Link]
-
ResearchGate. "Synthesis of Sulfenamides from Aminoesters and their Stability." Accessed January 21, 2026. [Link]
-
PubMed Central. "Advances in Fmoc solid‐phase peptide synthesis." Accessed January 21, 2026. [Link]
-
Master Organic Chemistry. "Tosylates And Mesylates." Accessed January 21, 2026. [Link]
-
Organic Chemistry Portal. "A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents." Accessed January 21, 2026. [Link]
-
Making and Breaking. "Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals." Accessed January 21, 2026. [Link]
-
MDPI. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." Accessed January 21, 2026. [Link]
- Google Patents. "WO2007128463A1 - Process for the deprotection of protected amines." Accessed January 21, 2026.
-
ResearchGate. "Ns Strategies: A Highly Versatile Synthetic Method for Amines." Accessed January 21, 2026. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). "Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides." Accessed January 21, 2026. [Link]
-
ChemistryViews. "Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides." Accessed January 21, 2026. [Link]
-
Mol-Instincts. "Preparation of 4-cyano-N-methyl-N-(2-phenyl-2-propenyl)benzenesulfonamide." Accessed January 21, 2026. [Link]
-
PubMed. "Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications." Accessed January 21, 2026. [Link]
-
SpringerLink. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Accessed January 21, 2026. [Link]
- Google Patents. "US10266488B2 - 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase." Accessed January 21, 2026.
- Kocienski, P. J. "Protecting Groups." Georg Thieme Verlag, 2005.
-
Organic Chemistry Portal. "Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols." Accessed January 21, 2026. [Link]
-
European Journal of Chemistry. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." Accessed January 21, 2026. [Link]
-
MDPI. "Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions." Accessed January 21, 2026. [Link]
-
DergiPark. "Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T." Accessed January 21, 2026. [Link]
-
Wikipedia. "Tosyl group." Accessed January 21, 2026. [Link]
- Google Patents. "CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide." Accessed January 21, 2026.
-
NIH. "Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study." Accessed January 21, 2026. [Link]
-
ACS Publications. "Odorless nosyl deprotection by in-situ formation of a thiolate." Accessed January 21, 2026. [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4-(Bromomethyl)-N-methylbenzenesulfonamide Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Efficacy
In the intricate journey of a drug from a promising candidate to a therapeutic reality, metabolic stability stands as a pivotal gatekeeper. It dictates the drug's persistence in the body, influencing its bioavailability, dosing frequency, and potential for toxicity.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels.[1] This guide provides an in-depth, comparative analysis of the metabolic stability of novel drug candidates derived from the 4-(Bromomethyl)-N-methylbenzenesulfonamide scaffold. We will delve into the experimental methodologies used to assess this crucial parameter, interpret the resulting data, and provide insights into how structural modifications can be rationally designed to optimize a drug's metabolic profile. Our focus will be on providing researchers, scientists, and drug development professionals with a practical framework for making informed decisions in the early stages of drug discovery.[3]
Experimental Design: Unraveling Metabolic Fate with In Vitro Assays
To predict how these novel compounds will behave in a complex biological system, we turn to robust in vitro models that mimic the primary site of drug metabolism: the liver.[4] Specifically, we employ liver microsomes, which are subcellular fractions rich in the cytochrome P450 (CYP450) enzymes responsible for the majority of Phase I metabolic reactions.[5][6][7] These enzymes are the workhorses of drug metabolism, catalyzing oxidative reactions that are often the first step in a drug's breakdown.[8]
The core of our experimental approach is to incubate the test compounds with liver microsomes in the presence of a crucial cofactor, NADPH.[9] NADPH is essential for the catalytic activity of CYP450 enzymes.[10] By monitoring the disappearance of the parent drug over time, we can determine its metabolic half-life (t½) and intrinsic clearance (Clint), key indicators of its stability.[11][12]
Caption: Workflow for assessing metabolic stability of drug candidates.
Comparative Data Analysis: A Snapshot of Metabolic Stability
To illustrate the impact of structural modifications, we present a comparative dataset for a series of hypothetical derivatives of this compound. The parent compound (Compound A) and its derivatives (Compounds B-D) feature alterations at key positions anticipated to influence their interaction with metabolic enzymes.
| Compound | Modification | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| A | Parent Compound | 15 | 46.2 |
| B | Replacement of Bromine with Fluorine | 45 | 15.4 |
| C | Addition of a para-Chloro group to the phenyl ring | 25 | 27.7 |
| D | N-demethylation | 8 | 86.6 |
Data Interpretation:
The data clearly demonstrates that even subtle structural changes can profoundly impact metabolic stability.
-
Compound B: The replacement of the reactive benzylic bromine with a more stable fluorine atom leads to a significant increase in half-life and a corresponding decrease in intrinsic clearance.[13] This suggests that the benzylic position is a primary site of metabolic attack in the parent compound, likely through oxidative mechanisms.[14]
-
Compound C: The introduction of an electron-withdrawing chloro group at the para-position of the phenyl ring results in a moderate improvement in stability. This is likely due to the deactivation of the aromatic ring towards oxidative metabolism by CYP450 enzymes.[15]
-
Compound D: The removal of the N-methyl group leads to a dramatic decrease in metabolic stability. This indicates that N-demethylation is a major metabolic pathway for this class of compounds, a common route for many sulfonamide-based drugs.[16]
Potential Metabolic Pathways: A Mechanistic Perspective
Based on the experimental data and established knowledge of sulfonamide metabolism, we can propose the primary metabolic pathways for the parent compound, this compound.[17][18] The two main "soft spots" for metabolism appear to be the benzylic carbon and the N-methyl group.
Caption: Proposed metabolic pathways for the parent compound.
The benzylic bromide is susceptible to oxidation, potentially forming an aldehyde and subsequently a carboxylic acid metabolite.[14] Simultaneously, the N-methyl group can be removed through N-dealkylation, another common CYP450-mediated reaction.[16] Understanding these pathways is crucial for designing next-generation compounds with improved metabolic profiles.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a step-by-step guide for conducting a reliable and reproducible in vitro metabolic stability assay.
Materials:
-
Test compounds and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions or a stock solution of NADPH.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsome solution, and the test compound working solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.[3]
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.[3] This step precipitates the proteins and stops the enzymatic activity.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[19]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[11]
-
Conclusion: A Pathway to Optimized Drug Candidates
The assessment of metabolic stability is an indispensable component of modern drug discovery.[11][20] By employing robust in vitro assays, such as the liver microsomal stability assay, researchers can gain critical insights into a compound's metabolic fate early in the development process.[12] The comparative analysis of derivatives of this compound presented here highlights the profound influence of chemical structure on metabolic stability. A thorough understanding of structure-metabolism relationships allows for the rational design of drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.[4] This guide serves as a foundational resource for scientists dedicated to navigating the complexities of drug metabolism and advancing the next generation of therapeutics.
References
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-23. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Bromomethyl)-N-methylbenzenesulfonamide
This guide provides essential safety and logistical information for the proper handling and disposal of 4-(Bromomethyl)-N-methylbenzenesulfonamide (CAS No. 148459-00-1). As a compound used in dedicated research and drug development, ensuring its responsible disposal is paramount to protecting laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and regulatory principles.
Disclaimer: This guide is based on best practices for handling hazardous chemical waste and data from structurally similar compounds. Specific institutional protocols and local, state, and federal regulations must always take precedence. Always consult your institution's Environmental Health and Safety (EHS) department for final guidance.
Hazard Profile and Immediate Safety Precautions
This compound is classified as a hazardous substance. The primary dangers associated with this compound are its corrosive nature and potential toxicity if ingested.[1] It is designated with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage.[1] The presence of a bromomethyl group suggests reactivity and classifies it as a halogenated organic compound, which requires specific disposal considerations.[2]
Personal Protective Equipment (PPE)
Due to its corrosive properties, stringent adherence to PPE protocols is mandatory. The following table outlines the minimum required PPE when handling the compound, its solutions, or associated waste.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | To prevent contact with eyes, which can cause severe, irreversible damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a fully buttoned laboratory coat.[4] | To prevent skin contact, which can result in severe chemical burns. |
| Respiratory Protection | Use only in a chemical fume hood.[4] If aerosolization or dust generation is unavoidable, use a NIOSH-approved respirator.[5] | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[6] |
First Aid Measures for Exposure
In the event of an accidental exposure, immediate action is critical.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Call a physician immediately.
-
After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.
-
After Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.
Waste Segregation, Collection, and Storage
Proper segregation is the foundation of a safe and compliant waste management system. Mixing halogenated waste with non-halogenated solvent streams can render the entire volume unsuitable for cost-effective recycling or disposal, significantly increasing costs and environmental burden.[2]
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Use a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: Attach a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Corrosive," "Toxic")
-
The date accumulation started.
-
-
Waste Addition:
-
Solid Waste: Collect pure or residual solid this compound, along with any grossly contaminated items like weighing papers or spatulas, directly into the designated container.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and wipes that have come into contact with the chemical must also be placed in this container.
-
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[7] Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents.[4][6] Use secondary containment (e.g., a plastic tub) for all liquid waste containers.[7]
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure risks and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE ensemble as detailed in Table 1.
-
Containment: Do not use water. Cover drains to prevent environmental release.
-
Neutralize/Absorb: For a small spill of the solid material, gently cover it with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4] Avoid raising dust.[8]
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4][6]
-
Decontamination: Clean the spill area thoroughly. (See Section 5 for detailed decontamination procedures).
-
Dispose: Ensure all cleanup materials, including contaminated wipes and PPE, are placed in the hazardous waste container.
Disposal Pathway Decision Logic
The proper disposal of this compound waste requires a clear, logical process to ensure all waste streams are handled correctly. The following diagram illustrates this decision-making workflow.
Caption: Disposal decision workflow for this compound.
Decontamination Procedures
Thorough decontamination of surfaces and equipment is essential to prevent cross-contamination and accidental exposure.
Laboratory Surfaces and Equipment
-
Initial Cleaning: Remove any visible solid residue.
-
Wash: Wash the surface or equipment with a laboratory detergent solution (e.g., Liquinox®) and water.[9] Use a brush or scrub pad to remove any films.[9]
-
Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[9]
-
Dry: Allow the equipment to air dry completely before reuse or storage.[9]
"Empty" Chemical Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.
-
Initial Rinse: After ensuring the container is as empty as possible, perform an initial rinse with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste by adding it to your designated this compound waste container.[7]
-
Subsequent Rinses: Perform two additional rinses with the solvent. For acutely toxic materials, the first three rinses must be collected as hazardous waste.[7] Given the hazards of this compound, collecting all three rinses is a best practice.
-
Final Cleaning: After the solvent rinses, wash the container with soap and water.
-
Disposal: Deface or remove the original label. The clean, air-dried container can now be disposed of in the regular trash or recycled, according to institutional policy.
Final Disposal
The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[5][6] As a brominated organic compound, it falls under specific regulatory categories, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[10]
-
Incineration: High-temperature incineration at a permitted hazardous waste facility is the most common and effective disposal method for halogenated organic waste.[11] These facilities are equipped with advanced scrubbers and emission control systems to neutralize harmful by-products like hydrogen bromide.[11]
-
Never sewer or landfill: Do not dispose of this chemical down the drain or in the regular trash.[7][8] Sewer disposal is explicitly banned for hazardous waste pharmaceuticals in all states.[12]
By adhering to these rigorous procedures, you ensure the safe management of this compound from receipt to final disposal, upholding your commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
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A Senior Application Scientist's Guide to Handling 4-(Bromomethyl)-N-methylbenzenesulfonamide: From Hazard Assessment to Disposal
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a proactive and deeply ingrained culture of safety. Compounds like 4-(Bromomethyl)-N-methylbenzenesulfonamide, while valuable in synthesis, possess a reactivity profile that necessitates rigorous handling protocols. This guide moves beyond a simple checklist to provide a procedural and logical framework for safety, ensuring that every step, from preparation to disposal, is underpinned by a thorough understanding of the molecule's inherent risks.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
To select the appropriate Personal Protective Equipment (PPE), we must first understand the chemical causality of the hazards associated with this compound. Its structure contains two key functional groups that dictate its reactivity and toxicological profile:
-
The Bromomethyl Group (-CH₂Br): This feature classifies the compound as a potent alkylating agent . The bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and capable of reacting with nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is the basis for its utility in synthesis but also presents a risk of mutagenicity.[1] Furthermore, benzylic bromides are often potent lachrymators , meaning they can cause severe irritation and tearing upon contact with the eyes.
-
The Benzenesulfonamide Moiety: While the sulfonamide group is generally stable, the overall compound, particularly in powdered form, can cause significant irritation to the respiratory system.[2]
Based on data from structurally analogous compounds such as 4-(bromomethyl)benzenesulfonyl chloride, the primary hazards are clear and severe:
-
Causes serious eye damage, potentially leading to blindness. [2][3][4]
-
May cause respiratory irritation upon inhalation of dust or vapors. [2][4]
-
Harmful if swallowed, causing burns to the digestive tract. [4][5]
Therefore, all handling procedures must be designed to prevent any direct contact with the substance and to contain any dust or aerosols generated.
Engineering Controls: Your First and Most Critical Line of Defense
Before any PPE is even selected, the primary method for exposure control must be established. For a compound with this hazard profile, all manipulations must be performed within a certified and properly functioning chemical fume hood .[6][7] The fume hood serves to contain dust and potential vapors, preventing inhalation, which is a primary route of exposure.[8] Ensure the sash is kept at the lowest possible height to maximize airflow and protection.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
PPE is the final barrier between you and the chemical. Its selection must be deliberate and matched to the identified risks.
Eye and Face Protection
Given the risk of severe and irreversible eye damage, standard safety glasses are insufficient.
-
Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory.[9][10]
-
Best Practice: When handling the solid powder (e.g., during weighing) or significant quantities, supplement the goggles with a full-face shield. This provides an additional layer of protection against splashes for the entire face.[11][12]
Skin and Body Protection
-
Gloves: No single glove material is impervious to all chemicals. For this compound, chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice, but it is crucial to double-glove. This practice provides a safeguard against undetected pinholes or tears in the outer glove. Always inspect gloves for any signs of degradation before use and wash them before removal.[13] Contaminated gloves should be removed and disposed of immediately as hazardous waste.[13]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required. This protects against incidental skin contact from minor spills or dust.[10]
-
Additional Apparel: Wear long pants and fully enclosed shoes to ensure no skin is exposed.[7][10]
Respiratory Protection
While the chemical fume hood is the primary control for inhalation hazards, respiratory protection may be required in specific situations:
-
Standard Operations: During routine handling inside a fume hood, a respirator is typically not necessary.
-
Emergency Situations: In the event of a large spill outside of the fume hood, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel involved in the cleanup.[9] If exposure limits are exceeded, a self-contained breathing apparatus (SCBA) may be necessary.[4][5]
PPE Selection Summary
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Goggles + Face Shield | Double Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | Not required inside a fume hood. |
| Solution Preparation | Chemical Goggles | Double Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | Not required inside a fume hood. |
| Transferring Solutions | Chemical Goggles | Double Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | Not required inside a fume hood. |
| Spill Cleanup | Chemical Goggles + Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron/Coveralls | Air-Purifying Respirator (APR) with appropriate cartridges. |
| Waste Disposal | Chemical Goggles | Double Nitrile/Neoprene Gloves | Flame-Resistant Lab Coat | Not required if handling sealed containers. |
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
Operational Protocols: Donning, Doffing, and Disposal
Step-by-Step PPE Protocol
-
Donning (Putting On): The order is critical to avoid contamination.
-
Put on the lab coat and any additional protective clothing.
-
Put on your inner pair of gloves.
-
Put on chemical splash goggles and face shield.
-
Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off): This process is designed to prevent contact with any contaminants on the exterior of your PPE.
-
Remove the outer, most contaminated gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[7]
-
Disposal Plan
-
Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and contaminated paper towels, must be disposed of in a clearly labeled hazardous waste container.[3][14]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain.[14][15]
-
Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[14] Subsequent rinses may also need to be collected depending on local regulations.
Emergency Response
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to these scientifically grounded safety protocols, you build a framework of protection that allows for the confident and responsible handling of reactive chemical agents, ensuring that groundbreaking research does not come at the cost of personal safety.
References
- Fisher Scientific. (2009-11-05). Safety Data Sheet: 4-Bromo-3-methylbenzenesulfonamide.
- ECHEMI. 4-BROMO-N-(CHLORO-PHENYL-METHYLENE)-BENZENESULFONAMIDE Safety Data Sheets.
- Sigma-Aldrich. (2024-09-07). Safety Data Sheet: 4-(Bromomethyl)benzenesulfonyl chloride.
- Sigma-Aldrich. (2025-10-07). Safety Data Sheet: N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide.
- Fisher Scientific. Safety Data Sheet: 4-(bromomethyl)benzenesulfonyl chloride.
- AFG Bioscience. Safety Data Sheet.
- TCI Chemicals. (2025-02-05). Safety Data Sheet: 4'-Bromomethyl-2-cyanobiphenyl.
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- American Laboratory. (2022-11-23). Ten Tips for Handling Hazardous Chemicals in a Lab.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
